ADU-S100 enantiomer (Ammonium salt)
Beschreibung
BenchChem offers high-quality ADU-S100 enantiomer (Ammonium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ADU-S100 enantiomer (Ammonium salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H30N12O10P2S2 |
|---|---|
Molekulargewicht |
724.6 g/mol |
IUPAC-Name |
azane;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
InChI-Schlüssel |
VZYXAGGQHVUTHM-QYUKNOIISA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.N.N |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.N.N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ADU-S100 enantiomer as an inactive control for STING pathway research
The ADU-S100 (MIW815) vs. Inactive Isomers
Executive Summary
In the development of STING (Stimulator of Interferon Genes) agonists, specificity is paramount. ADU-S100 (MIW815/ML-RR-S2-CDA) represents a class of synthetic cyclic dinucleotides (CDNs) stabilized by phosphorothioate linkages. Its high potency stems specifically from the
This guide addresses the critical need for inactive controls. While the prompt refers to an "enantiomer," the scientifically accurate control for ADU-S100 is its
Part 1: The Mechanistic Basis of Stereoselectivity
To understand why the control is inactive, one must understand why the drug is active.
1. The Binding Pocket & The "Lid"
Human STING (hSTING) exists as a homodimer. Upon ligand binding, the protein undergoes a conformational shift where the "lid" region (residues 230–240) closes over the ligand, securing it. This closure is essential for the recruitment of TBK1.
-
ADU-S100 (
): The sulfur atoms at the non-bridging phosphate positions are oriented ( ) to interact favorably with Arg238 and Tyr240. This mimics the geometry of natural cGAMP but with enhanced resistance to ENPP1 degradation. -
The Inactive Control (
): When the sulfur configuration is inverted to , the atoms project into positions that create steric clashes with the binding pocket residues. The lid cannot close, TBK1 is not recruited, and the interferon cascade is not initiated.
2. Signal Transduction Pathway
The following diagram illustrates the active pathway triggered by the
Figure 1: Differential activation of the STING pathway. The
Part 2: Chemical Properties & Handling[1]
Researchers often assume "inactive" means "inert." This is false. The control isomer shares the same physicochemical properties (lipophilicity, charge) as the active drug, making it the perfect control for off-target toxicity or delivery vehicle effects.
Comparative Physicochemical Table
| Feature | ADU-S100 (Active) | Inactive Control (Stereoisomer) | Linear Control (Alternative) |
| IUPAC Designation | Rp,Rp-dithio-c-di-AMP analog | Sp,Sp-dithio-c-di-AMP analog | 2'5'-GpAp (Linear) |
| Molecular Weight | ~734.5 Da (Disodium salt) | ~734.5 Da (Disodium salt) | Varies |
| STING Binding ( | High (nM range) | Negligible / Low ( | None |
| ENPP1 Resistance | High (Thio-modification) | High (Thio-modification) | Low (unless modified) |
| Solubility | Water/PBS (>10 mg/mL) | Water/PBS (>10 mg/mL) | Water/PBS |
| Primary Utility | Pathway Activation | Specificity Check | Structural Control |
Critical Handling Note: Both isomers are hygroscopic. Store lyophilized powders at -20°C. Once reconstituted in endotoxin-free water or PBS, avoid repeated freeze-thaw cycles.
Part 3: Experimental Validation Protocols
Do not rely on manufacturer labels alone. Validate your control system using the following self-validating protocol.
Protocol A: In Vitro Specificity Validation (THP-1 Dual Cells)
Objective: Demonstrate that the Control Isomer fails to induce IRF3 activity at concentrations where ADU-S100 is maximal.
Materials:
-
Cells: THP-1 Dual™ (InvivoGen) or WT THP-1 (ATCC).
-
Reagents: ADU-S100 (
), Inactive Control ( ), QUANTI-Luc™ reagent. -
Readout: Lucia Luciferase (IRF3 reporter) or ELISA (CXCL10).
Step-by-Step:
-
Seeding: Plate THP-1 cells at
cells/well in a 96-well plate in RPMI + 10% heat-inactivated FBS. -
Preparation: Prepare serial dilutions of both Active and Control compounds in PBS.
-
Range: 0.01
M to 100 M (semi-log steps).
-
-
Treatment: Add 20
L of compound to 180 L of cell suspension.-
Controls: Vehicle (PBS) and 2'3'-cGAMP (Positive Control).
-
-
Incubation: Incubate for 20–24 hours at 37°C, 5% CO2.
-
Analysis:
-
Aliquot 10
L of supernatant. -
Add 50
L QUANTI-Luc™. -
Measure luminescence immediately.
-
Acceptance Criteria:
-
ADU-S100: Sigmoidal dose-response with
M. -
Inactive Control: Flat line (background signal) up to at least 10
M. -
Note: At very high concentrations (>50
M), weak non-specific activation may occur with the control due to cytosolic DNA stress or impurities.
Protocol B: Western Blot Confirmation (Mechanistic Proof)
Objective: Confirm lack of phosphorylation events.
-
Treat RAW 264.7 macrophages with 10
M ADU-S100 vs. 10 M Control Isomer for 2 hours . -
Lyse in RIPA buffer + Phosphatase Inhibitors.
-
Blot Targets:
-
p-TBK1 (Ser172): Strong band in Active; Absent in Control.
-
p-IRF3 (Ser396): Strong band in Active; Absent in Control.
-
Total STING: Loading control (ensure degradation hasn't occurred).
-
Part 4: Experimental Workflow Visualization
The following diagram outlines the decision logic for using the control in a drug development context.
Figure 2: Workflow for validating the stereoisomer as a negative control. Crucially, the control must be proven non-toxic to be valid.
Part 5: Troubleshooting & Pitfalls
1. Endotoxin Contamination
Synthetic CDNs can be contaminated with LPS during production.
-
The Risk: If your "Inactive Control" induces cytokines (TNF-alpha, IL-6) but not IFN-beta, you likely have endotoxin contamination, not STING activation.
-
The Fix: Use LAL (Limulus Amebocyte Lysate) assays to verify endotoxin levels are <0.1 EU/mg. Use polymyxin B to block LPS signal if suspected.
2. The "High Dose" Artifact
At concentrations >50
-
Mitigation: Always determine the
(Cytotoxic Concentration 50%) using an MTS or LDH assay. Ensure your experimental dose is of the .
3. Nomenclature Confusion
-
Correct: ADU-S100 is the
diastereomer. -
Correct: The control is the
diastereomer. -
Incorrect: Referring to the control as the "enantiomer" without specifying the phosphorus chirality.
References
-
Corrales, L., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports, 11(7), 1018–1030.[1]
-
Fu, J., et al. (2015). STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade. Science Translational Medicine, 7(283), 283ra52.
-
Gaffney, D. O., et al. (2018). Non-canonical cyclic dinucleotide binding by the Staphylococcus aureus receptor CdnP. Nature Communications, 9, 2250. (Provides structural basis for CDN stereoselectivity).
-
InvivoGen. (2023). ADU-S100 (STING Agonist) Technical Data Sheet. (Confirming Rp,Rp structure).
-
Kanne, D. B., et al. (2017). Anticancer Drug Discovery and Development: STING Agonists.[2] Annual Reports in Medicinal Chemistry, 50, 1-12. (Discusses Phosphorothioate stereochemistry).
Sources
Mechanism of action of the inactive enantiomer of ADU-S100
The inactive stereoisomer of ADU-S100 (MIW815) serves as a critical negative control in elucidating the precise structural requirements for STING activation. While ADU-S100 is the
This guide details the mechanism of action (or lack thereof) of this inactive isomer, focusing on the stereochemical determinants of STING ligation.
Technical Guide for Drug Development Professionals
Executive Summary
ADU-S100 (MIW815) is a synthetic cyclic dinucleotide (CDN) agonist of STING (Stimulator of Interferon Genes) designed with two critical modifications: a mixed 2',5'–3',5' linkage mimicking endogenous cGAMP, and
The Inactive Isomer (specifically the
Structural Basis of Inactivity
The differential activity between ADU-S100 and its inactive isomer is governed by the chirality of the phosphorus atoms.
Stereochemical Configuration
-
Active Agonist (ADU-S100):
configuration.[1] The sulfur atoms are oriented in a "pseudo-equatorial" position relative to the cyclic ring system, mimicking the non-bridging oxygens of natural cGAMP. -
Inactive Isomer:
configuration. The sulfur atoms are inverted, projecting into a sterically restricted region of the STING binding pocket.
The "Lid Closure" Mechanism
STING activation is a two-step mechanical process:
-
Binding: The ligand enters the cleft between the two monomers of the STING dimer.
-
Conformational Switch: The ligand induces an inward rotation of the ligand-binding domain (LBD) and the closure of a beta-strand "lid" (residues 230–240 in human STING) over the pocket.
Why the
-
Steric Clash: The
sulfur atom has a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å).[1] In the orientation, this bulk clashes with the side chains of the "lid" region (specifically Arg238 and Tyr167 ). -
Electrostatic Repulsion: The "lid" residues are positively charged (Arg/Lys) to stabilize the phosphate backbone. The
orientation disrupts the salt-bridge network required to latch the lid shut. -
Result: The STING dimer remains in the "open" or "semi-open" conformation. Without lid closure, STING cannot form the high-order oligomers necessary to recruit TBK1, rendering the molecule inert.
Visualization of Signaling Logic
The following diagram illustrates the divergence in mechanism between the active ADU-S100 and the inactive isomer.
Caption: Comparative pathway analysis showing the failure of the inactive isomer to induce the critical lid-closure event required for STING oligomerization.
Experimental Protocols for Validation
To validate the inactivity of the
Biochemical Binding: Differential Scanning Fluorimetry (DSF)
Purpose: Determine if the inactive isomer binds to STING at all, even if it doesn't activate it.
-
Principle: Ligand binding stabilizes the protein, increasing its melting temperature (
).[1] -
Protocol:
Functional Activation: IRF3 Phosphorylation Assay
Purpose: Confirm lack of downstream signaling.
-
Cell Line: THP-1 monocytes or RAW 264.7 macrophages.[1]
-
Protocol:
-
Expected Result: ADU-S100 induces robust p-IRF3 bands; Inactive Isomer shows p-IRF3 levels identical to vehicle control.
Quantitative Comparison Table
| Feature | ADU-S100 ( | Inactive Isomer ( | Mechanistic Implication |
| P-Chirality | Determines sulfur orientation in pocket.[1] | ||
| Binding Affinity ( | Low Nanomolar (~5 nM) | Micromolar (>10 µM) | |
| Lid Conformation | Closed (180° rotation) | Open / Disordered | Closed state is required for signaling.[1] |
| IFN- | High Potency ( | No Induction | Functional inactivity.[1] |
| Hydrolytic Stability | High (Thio-resistance) | High (Thio-resistance) | Inactivity is not due to degradation.[1] |
Strategic Utility in Drug Development
The inactive isomer is not merely a waste product; it is a vital tool for target validation :
-
Off-Target Control: If a phenotype (e.g., cell death) occurs with both ADU-S100 and the inactive isomer, the effect is likely STING-independent (e.g., general toxicity or off-target nucleotide sensing).[1]
-
Binding Site Mapping: Competition assays using the inactive isomer can help determine if novel antagonists bind to the active site or an allosteric site.
References
-
Corrales, L., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity.[2] Cell Reports. Link[1]
-
Gaffney, B.L., et al. (2010).[1] One-Flask Syntheses of c-di-GMP and the [Rp,Rp] and [Rp,Sp] Thiophosphate Analogues.[1] Organic Letters. Link[1]
-
Kranzusch, P.J., et al. (2013).[1] Ancient Origin of cGAS-STING Reveals Mechanism of Universal 2',3' cGAMP Signaling. Molecular Cell. Link[1]
-
Sivick, K.E., et al. (2018).[1] Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity. Cell Reports. Link
Sources
Technical Deep Dive: The Rp,Rp Stereoisomer (ADU-S100) in STING-Mediated Innate Immunity
The following technical guide details the role of the ADU-S100 (MIW815) stereoisomer in innate immunity, specifically focusing on its optimized Rp,Rp dithio-stereochemistry for STING activation.
Executive Summary
ADU-S100 (MIW815) represents a pivotal benchmark in the development of Stimulator of Interferon Genes (STING) agonists. Unlike endogenous cyclic dinucleotides (CDNs) like 2'3'-cGAMP, which are rapidly degraded by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), ADU-S100 is a synthetic bis-phosphorothioate analog with a specific Rp,Rp stereochemical configuration . This stereoisomerism is not merely a structural detail; it is the functional determinant that confers resistance to enzymatic hydrolysis and enhances binding affinity across all human STING alleles (HAQ, REF, AQ). This guide analyzes the mechanistic superiority of the Rp,Rp enantiomer, its signal transduction dynamics, and validated protocols for its application in immuno-oncology.
Molecular Mechanism: The Stereochemical Advantage
Structural Optimization (Rp,Rp vs. Sp,Sp)
The "enantiomer" relevance in ADU-S100 studies refers to the chirality introduced by replacing non-bridging oxygen atoms with sulfur at the phosphorus centers of the cyclic dinucleotide.
-
Endogenous c-di-AMP/cGAMP: Contains phosphodiester linkages (susceptible to ENPP1/PDEs).
-
ADU-S100 (Rp,Rp isomer): The R-isomer at both phosphorus chiral centers forces the molecule into a stable "U" conformation that optimally docks into the STING dimer interface.
-
Counter-isomers (Sp,Sp): These stereoisomers often fail to induce the necessary conformational closure of the STING lid domain, resulting in weak or absent signaling.
Signaling Cascade
Upon binding, ADU-S100 induces a 180° rotation of the STING ligand-binding domain. This conformational shift recruits TBK1 (TANK-binding kinase 1), which phosphorylates IRF3 (Interferon Regulatory Factor 3), driving the transcription of Type I Interferons (IFN-
Diagram 1: STING Signaling Topology
The following diagram illustrates the signal transduction pathway initiated by ADU-S100, highlighting the critical phosphorylation steps.
Caption: ADU-S100 binds ER-resident STING, triggering translocation and kinase recruitment (TBK1) to drive cytokine gene expression.[1][2][3][4]
In Vitro Characterization & Protocols
Comparative Potency Data
The Rp,Rp configuration grants ADU-S100 significantly higher potency than natural ligands in human cells, primarily due to metabolic stability.
Table 1: Comparative EC50 Values in Human Monocytes (THP-1)
| Compound | Stereochemistry | Target Specificity | EC50 (IRF3 Induction) | Stability (t1/2 in Serum) |
| ADU-S100 | Rp,Rp (Dithio) | Human & Mouse STING | ~3 - 5 µg/mL | > 24 Hours |
| 2'3'-cGAMP | Natural Isomer | Human & Mouse STING | ~15 - 20 µg/mL | < 30 Minutes |
| DMXAA | N/A (Small Mol) | Mouse STING Only | Inactive in Humans | N/A |
Protocol: THP-1 Dual™ Reporter Assay
Rationale: THP-1 Dual cells (InvivoGen) allow simultaneous monitoring of IRF3 (Lucia luciferase) and NF-κB (SEAP) pathways, validating the dual-arm activation mechanism of ADU-S100.
Materials:
-
THP-1 Dual™ Cells (culture in RPMI 1640, 10% FBS, Pen-Strep).
-
ADU-S100 (reconstituted in sterile endotoxin-free water to 1 mg/mL stock).
-
QUANTI-Luc™ (Luciferase detection reagent).
Step-by-Step Workflow:
-
Seeding: Plate 50,000 cells/well in a 96-well flat-bottom plate in 180 µL of media.
-
Equilibration: Incubate for 3-4 hours at 37°C, 5% CO2 to allow recovery.
-
Treatment: Add 20 µL of ADU-S100 serial dilutions (Range: 0.1 µg/mL to 100 µg/mL). Include a Vehicle Control (Water) and Positive Control (2'3'-cGAMP).
-
Incubation: Incubate for 24 hours . Note: 24h is optimal for Luciferase accumulation; 48h may be required for SEAP.
-
Readout (IRF3): Transfer 10 µL of supernatant to a white opaque plate. Add 50 µL QUANTI-Luc™. Measure luminescence immediately using a luminometer.
-
Validation: Plot Log(concentration) vs. RLU to calculate EC50.
In Vivo Efficacy & Experimental Design
The "Abscopal" Effect
Intratumoral (IT) injection of ADU-S100 primes CD8+ T cells against tumor antigens.[5] The critical readout in these studies is not just local regression, but the abscopal effect —regression of non-injected, distant tumors.
Experimental Workflow: Bilateral Tumor Model
To prove systemic immunity, a bilateral flank model is required.
Diagram 2: Bilateral Tumor Challenge Workflow
This workflow visualizes the standard protocol for assessing systemic immune priming by ADU-S100.
Caption: Bilateral tumor model timeline. Treatment is applied to one flank to assess systemic (abscopal) regression on the contralateral side.
Key Causality in In Vivo Failures
While ADU-S100 is potent, clinical translation has faced hurdles.
-
Rapid Clearance: Despite Rp,Rp stability, the small molecular weight allows rapid diffusion away from the tumor site into systemic circulation, potentially causing "cytokine storm" adverse events without sustained T-cell priming in the lymph nodes.
-
Protocol Adjustment: Current research suggests formulating ADU-S100 in liposomes (e.g., DOTAP/Cholesterol) to enhance retention and cytosolic delivery to Dendritic Cells (DCs).
References
-
Corrales, L., et al. (2015).[2] "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity."[6] Cell Reports.
-
Meric-Bernstam, F., et al. (2022).[5] "Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas." Clinical Cancer Research.
-
Sivick, K. E., et al. (2018). "Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity." Cell Reports.
-
InvivoGen. "ADU-S100 (MIW815) Technical Data Sheet." InvivoGen.
-
Van Herck, S., et al. (2023). "Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation." Pharmaceutics.
Sources
- 1. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. ADU-S100 (MIW815, ML RR-S2 CDA) | STING agonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Aduro Biotech starts dosing in Phase l trial of ADU-S100 to treat cutaneously accessible tumours - Clinical Trials Arena [clinicaltrialsarena.com]
Discovery and Development of ADU-S100 (MIW815) and its Enantiomers: A Technical Guide
Executive Summary
ADU-S100 (MIW815) represents a pivotal milestone in the development of innate immune agonists. It is a synthetic cyclic dinucleotide (CDN) designed to activate the Stimulator of Interferon Genes (STING) pathway with significantly higher potency than endogenous ligands like 2'3'-cGAMP.
Unlike natural CDNs, ADU-S100 features a bis-phosphorothioate backbone with a specific (Rp, Rp) stereochemical configuration. This structural modification confers resistance to enzymatic hydrolysis (by ENPP1) and enhances lipophilicity, allowing for direct cytosolic access. While preclinical models demonstrated profound tumor regression and systemic immune memory, clinical translation (Phase Ib) revealed challenges in efficacy, leading to its discontinuation by Novartis/Aduro in 2019.
This guide details the chemical architecture, synthesis, structure-activity relationships (SAR), and mechanistic pharmacology of ADU-S100, serving as a reference for next-generation STING agonist development.
Part 1: Chemical Architecture & Stereochemistry
The Molecule[1][2]
-
Code Names: ADU-S100, MIW815, ML RR-S2 CDA.[1]
-
IUPAC Name: (Rp,Rp)-2',3'-c-di-AMP(PS)2.
-
Formula:
-
Molecular Weight: 734.5 Da (Disodium salt).
Decoding the Nomenclature
The designation "ML RR-S2 CDA" encodes the specific structural innovations:
-
ML (Mixed Linkage): Mimics the endogenous 2'3'-cGAMP linkage (one
phosphodiester bond and one bond). This "mixed linkage" induces a "closed" conformation in STING, essential for high-affinity binding. -
RR (Stereochemistry): Refers to the Rp, Rp configuration at the two phosphorus centers. The introduction of sulfur creates chirality at the phosphorus atoms.
-
S2 (Dithio): Both non-bridging oxygen atoms in the phosphate backbone are replaced by sulfur (phosphorothioate), enhancing stability against phosphodiesterases.
-
CDA: Cyclic Di-Adenosine (the base nucleoside is adenosine).
Stereochemical Isomers
The synthesis of bis-phosphorothioate CDNs generates a mixture of diastereomers. The biological activity is strictly dependent on the stereochemistry at the phosphorus centers.
| Isomer Configuration | Potency (STING Activation) | Clinical Status |
| (Rp, Rp) | High (Nanomolar EC50) | ADU-S100 (Clinical Candidate) |
| (Rp, Sp) | Moderate/Low | Inactive impurity |
| (Sp, Rp) | Moderate/Low | Inactive impurity |
| (Sp, Sp) | Negligible | Inactive impurity |
Critical Insight: The (Rp, Rp) isomer allows the sulfur atoms to point outward from the STING binding pocket, avoiding steric clashes that occur with the (Sp) configurations. This "lock-and-key" fit is the primary driver of ADU-S100's potency.
Part 2: Synthesis and Purification Protocol
The synthesis of ADU-S100 requires precise control over cyclization and sulfurization, followed by rigorous purification to isolate the active (Rp, Rp) diastereomer.
Synthetic Route (Phosphoramidite Chemistry)
Prerequisites: Anhydrous conditions, Argon atmosphere.
Step 1: Preparation of Linear Dimer
-
Coupling: React a 5'-hydroxyl adenosine phosphoramidite (protected) with a 3'-hydroxyl adenosine solid support (or soluble analog) using a tetrazole activator.
-
Oxidation (Sulfurization): Instead of standard iodine/water oxidation, use a sulfurizing reagent such as DDTT (3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione) or Beaucage Reagent (3H-1,2-Benzodithiol-3-one 1,1-dioxide).
-
Result: Creates the first phosphorothioate linkage.
-
Step 2: Cyclization
-
Deprotection: Remove the 5'-DMT and 3'-levulinyl (or similar) protecting groups to expose the reactive hydroxyls and phosphites.
-
Macrocyclization: Perform intramolecular coupling under high dilution to favor cyclization over polymerization.
-
Second Sulfurization: Apply DDTT/Beaucage reagent again to convert the second phosphite linkage to a phosphorothioate.
Step 3: Global Deprotection
-
Treat with concentrated aqueous ammonia/methylamine (AMA) to remove nucleobase protecting groups (e.g., Benzoyl) and cleave from solid support (if applicable).
-
Treat with TEA/3HF (Triethylamine trihydrofluoride) to remove silyl protecting groups (e.g., TBDMS) from the 2'/3' hydroxyls.
Purification (The Critical Step)
The crude product is a racemic mixture of the four diastereomers (
Protocol: Reverse-Phase HPLC Isolation
-
Column: C18 Preparative Column (e.g., Phenomenex Luna C18 or Waters XBridge).
-
Mobile Phase A: 100mM Ammonium Acetate (pH 7.0).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 0% to 30% B over 40 minutes.
-
Elution Order: The diastereomers elute based on hydrophobicity. The (Rp, Rp) isomer is typically the most lipophilic and elutes last or distinctly separated from the (Sp, Sp) forms.
-
Validation: Collect fractions and analyze via 31P-NMR . The (Rp, Rp) isomer will show a distinct chemical shift compared to the others.
Part 3: Mechanism of Action & Signaling Pathway
ADU-S100 acts as a "molecular mimic" of pathogen-associated molecular patterns (PAMPs).
Mechanism
-
Cell Entry: ADU-S100 enters the cytosol (passive diffusion or transport).
-
Binding: Binds to the transmembrane protein STING (Endoplasmic Reticulum).[3]
-
Conformational Change: Induces a 180° rotation of the STING ligand-binding domain, forming a "lid" over the ligand.
-
Oligomerization: STING tetramerizes and translocates to the Golgi.
-
Recruitment: Recruits TBK1 (TANK-binding kinase 1).[3]
-
Phosphorylation: TBK1 phosphorylates IRF3 (Interferon Regulatory Factor 3).[3]
-
Transcription: p-IRF3 enters the nucleus, driving IFN-beta transcription.
Signaling Pathway Diagram (Graphviz)
Caption: Figure 1: The signal transduction cascade initiated by ADU-S100 binding to STING, leading to T-cell priming.
Part 4: Comparative Pharmacology (SAR)
The following table summarizes the quantitative advantage of the (Rp, Rp) isomer over endogenous ligands and other stereoisomers.
Table 1: Comparative Potency and Stability
| Compound | Linkage | Stereochemistry | EC50 (Human IRF3)* | ENPP1 Resistance |
| ADU-S100 | Mixed (2'-5', 3'-5') | (Rp, Rp) | ~3.0 µg/mL | High |
| Isomer B | Mixed | (Rp, Sp) | > 50 µg/mL | Moderate |
| Isomer C | Mixed | (Sp, Sp) | Inactive | Low |
| 2'3'-cGAMP | Mixed | Natural | ~15 µg/mL | Low (Hydrolyzed) |
| c-di-GMP | 3'-5', 3'-5' | Natural | > 100 µg/mL | Low |
*Note: EC50 values are approximate based on THP-1 dual reporter assays. Liposomal formulations of ADU-S100 can lower EC50 by ~100-fold.
Part 5: Clinical Translation & Challenges
Clinical Status
ADU-S100 entered Phase Ib clinical trials (NCT03172936) as an intratumoral injection for accessible solid tumors (e.g., Melanoma, HNSCC), both as a monotherapy and in combination with Spartalizumab (anti-PD-1).
The "Mouse-Human" Gap
While ADU-S100 cured 100% of mice in B16 melanoma models, human trials showed limited efficacy (only 1 Partial Response in 47 patients in monotherapy).
-
Reason 1: Delivery: Intratumoral injection is logistically difficult and often fails to saturate the entire tumor volume.
-
Reason 2: Heterogeneity: Human STING gene variants (HAQ, REF alleles) respond differently to CDNs than murine STING.
-
Reason 3: T-Cell Exhaustion: STING activation can induce too much Interferon, leading to PD-L1 upregulation on tumor cells (adaptive resistance), necessitating combination therapy.
References
-
Corrales, L., et al. (2015). "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity." Cell Reports. Link
-
Mergoub, T., et al. (2022). "Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas." Clinical Cancer Research. Link
-
Kanne, D. B., et al. (2017).[4] "Antitumor Efficacy of STING Agonist ADU-S100 in Murine Models." Aduro Biotech / Novartis Publications.
-
Sivick, K. E., et al. (2018).[4] "Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity." Cell Reports. Link
-
Cheng, N., et al. (2023). "Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation." Pharmaceutics.[5][2][6][7][8][9][10] Link
Sources
- 1. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
Methodological & Application
Protocol for using ADU-S100 enantiomer in in vivo mouse models
Application Note: Optimized In Vivo Administration of ADU-S100 (STING Agonist) in Murine Oncology Models
Executive Summary
This application note provides a rigorous protocol for the formulation, handling, and intratumoral (IT) administration of ADU-S100 (also known as MI-W815). ADU-S100 is a synthetic cyclic dinucleotide (CDN) derivative targeting the Stimulator of Interferon Genes (STING) receptor.[1][2][3][4] Unlike natural CDNs (e.g., cGAMP), ADU-S100 features a bis-phosphothioate modification with specific
Critical Note on Stereochemistry: The efficacy of ADU-S100 is strictly dependent on its stereochemical configuration. This protocol specifically addresses the use of the
Compound Profile & Mechanism of Action
Chemical Identity
-
Chemical Structure:
-dithio-2',3'-cyclic di-AMP[1] -
Key Feature: The substitution of non-bridging oxygen atoms with sulfur at the phosphorus centers creates chiral centers. The
configuration is critical for:-
High Affinity: Binds deep within the STING dimer interface.
-
Stability: Resists hydrolysis by ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase).[1]
-
Mechanism of Action (STING Pathway)
Upon intratumoral injection, ADU-S100 enters the cytosol of dendritic cells (DCs) and macrophages.[1] It binds STING, inducing a conformational change that recruits TBK1, leading to IRF3 phosphorylation and the induction of Type I Interferons (IFN-
Figure 1: Signal transduction cascade initiated by ADU-S100 leading to adaptive immune priming.[1]
Pre-Clinical Formulation Protocol
Objective: Prepare a stable, sterile solution of ADU-S100 for intratumoral injection.
Reagents
-
ADU-S100 (ammonium or sodium salt, >98% purity,
isomer).[1] -
Sterile PBS (Phosphate Buffered Saline, pH 7.[1]4) or HBSS.[1][9] Avoid unbuffered saline if pH sensitivity is a concern, though ADU-S100 is generally stable.[1]
-
0.22
m syringe filters (PES or PVDF).[1]
Preparation Steps
-
Calculation: Calculate the mass required for a stock concentration of 1 mg/mL .
-
Note: Adjust for the counter-ion mass (sodium vs. ammonium) based on the Certificate of Analysis (CoA).
-
-
Solubilization: Add sterile PBS to the lyophilized powder. Vortex gently for 30 seconds.[1]
-
Solubility Check: The solution should be clear and colorless. If particles persist, sonicate for 5 minutes at room temperature.
-
-
Sterilization: Filter the solution through a 0.22
m sterile filter inside a biosafety cabinet. -
Aliquot & Storage:
-
Immediate Use: Keep at 4°C for up to 24 hours.
-
Long Term: Aliquot into single-use vials (e.g., 100
L) and store at -80°C. Do not subject to repeated freeze-thaw cycles , as this may degrade the phosphorothioate bonds.[1]
-
In Vivo Experimental Protocol
Core Directive: STING agonists rely on the host immune system. Do not use immunodeficient mice (e.g., Athymic Nude, SCID, NSG) unless studying innate-only effects.[1] Syngeneic models are mandatory for efficacy studies.[1]
Model Selection & Tumor Establishment
| Parameter | Recommendation | Rationale |
| Mouse Strain | C57BL/6 or BALB/c | Must match the tumor cell line MHC background.[1] |
| Cell Lines | B16-F10, CT26, 4T1, MC38 | Validated STING-responsive syngeneic models. |
| Inoculation | Subcutaneous (Flank) | Allows for accessible intratumoral injection.[1] |
| Start Size | 50 – 100 mm³ | Tumors must be palpable and established, but not necrotic. |
Dosing Regimen (Standard "Immunogenic" Protocol)
Based on Corrales et al. (2015) and subsequent optimization:
-
Dose: 50
g per dose (in 50-100 L volume). -
Frequency: Every 3 days (q3d).
-
Total Doses: 3 doses (Days 0, 3, 6).
Injection Technique (Critical Step)
-
Anesthesia: Lightly anesthetize mice (Isoflurane) to ensure precise needle placement.[1]
-
Insertion: Insert a 29G or 30G insulin syringe needle into the center of the tumor.
-
Administration: Inject slowly over 5–10 seconds.
-
Technique Tip: If the tumor is large enough, fan the needle slightly to distribute the liquid, but avoid piercing through the opposite side of the tumor (leakage prevents efficacy).
-
Hydrostatic Pressure: Hold the needle in place for 5 seconds after plunging to prevent backflow.
-
Experimental Workflow Diagram
Figure 2: Chronological workflow for therapeutic assessment of ADU-S100.
Validation & Readouts
To confirm the protocol is working, you must validate both the pharmacodynamic (PD) response (is the pathway active?) and the efficacy (is the tumor dying?).[1]
Short-Term PD Markers (24 hours post-dose)
Harvest serum or tumor tissue 6–24 hours after the first dose.[1]
-
ELISA/Multiplex: Look for spikes in IFN-
, TNF- , and IL-6 .[1] -
Gene Expression (qPCR): Measure Ifnb1, Mx1, and Isg15 (Interferon-Stimulated Genes) in tumor homogenates.
Immunophenotyping (Day 7-10)
Flow cytometry of tumor-infiltrating lymphocytes (TILs).[1]
-
Markers: CD45+, CD3+, CD8+ (Cytotoxic T cells), NK1.1+ (NK cells).[1]
-
Activation Status: Look for upregulation of CD69 or Ki67 on CD8+ T cells.
-
Tetramer Staining: If using B16-OVA or CT26 (AH1 peptide), stain for antigen-specific T cells to prove adaptive immunity.[1]
Long-Term Efficacy
-
Tumor Growth Inhibition (TGI): Compare mean tumor volumes vs. Vehicle (PBS) control.
-
Survival (Kaplan-Meier): Endpoint is usually tumor volume >1500 mm³ or ulceration.[1]
-
Abscopal Effect: In a bilateral tumor model (inject one side, monitor both), regression of the non-injected distal tumor confirms systemic T-cell priming.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in vial | High salt conc. or low temp | Sonicate at 37°C for 5 mins. Ensure pH is 7.4. |
| No cytokine spike | Incorrect Isomer | Verify CoA for |
| Ulceration at site | Injection too rapid/shallow | Inject deeper into the tumor core. Reduce volume, increase concentration. |
| Rapid clearance | IV administration used | ADU-S100 has short half-life IV.[1] Stick to IT or use liposomal formulations for systemic delivery.[1] |
References
-
Corrales, L. , Glickman, L.H., McWhirter, S.M., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity.[3][8][9][11] Cell Reports, 11(7), 1018–1030.[1][12]
-
Ghaffari, A. , Peterson, N., Khalaj, K., et al. (2018).[1] STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer.[1][12] British Journal of Cancer, 119, 440–449.
-
Sivick, K.E. , Desbien, A.L., Glickman, L.H., et al. (2018).[1] Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity. Cell Reports, 25(11), 3074-3085.[1] [1]
-
Fu, J. , Kanne, D.B., Leong, M., et al. (2015).[1] STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade.[1] Science Translational Medicine, 7(283), 283ra52.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 4. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-techne.com [bio-techne.com]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model | Oncotarget [oncotarget.com]
- 12. Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assay protocol for ADU-S100 enantiomer as a negative control
Abstract & Scientific Rationale
This Application Note outlines a robust protocol for validating the specificity of ADU-S100 (MI-W815) , a synthetic cyclic dinucleotide (CDN) STING agonist. To confirm that cellular responses are driven by on-target STING activation rather than off-target physico-chemical effects (e.g., phosphorothioate backbone toxicity), this protocol utilizes the ADU-S100 Enantiomer (specifically the
While ADU-S100 (
Mechanism of Action & Signaling Pathway
The specificity of this assay relies on the stereochemistry of the thiophosphate linkages. The active ADU-S100 possesses an (
STING Signaling Pathway Diagram
Caption: Figure 1. STING signaling cascade activated by ADU-S100 (
Experimental Design & Reagents
Compound Information
| Feature | Active Compound | Negative Control |
| Name | ADU-S100 (MI-W815) | ADU-S100 Enantiomer |
| Stereochemistry | ( | ( |
| CAS Number | 1638241-89-0 | N/A (Isomer specific) |
| Molecular Weight | ~734.5 Da (Free acid) | ~734.5 Da |
| Solubility | Water (50 mg/mL) | Water (50 mg/mL) |
| Expected Activity | Inactive ( |
Cell Model Selection
-
Primary Model: THP-1 Dual™ Cells (InvivoGen). These human monocytes stably express two reporter genes:
-
Lucia luciferase driven by an ISG54 promoter (monitors IRF3 pathway).
-
SEAP (Secreted Embryonic Alkaline Phosphatase) driven by an NF-κB-inducible promoter (monitors NF-κB pathway).
-
-
Secondary Model (Validation): Human PBMCs (Peripheral Blood Mononuclear Cells) measuring endogenous IFN-β release via ELISA.
Detailed Protocol: THP-1 Dual Reporter Assay
Reagent Preparation
-
Stock Solution (10 mM):
-
Dissolve 1 mg of ADU-S100 and 1 mg of ADU-S100 Negative Control separately in endotoxin-free water.
-
Calculation: For MW ~734.5, add ~136 µL water to 1 mg.
-
Vortex for 30 seconds. Aliquot (20 µL) and store at -20°C. Avoid freeze-thaw cycles.
-
-
Working Solutions (2X):
-
Prepare a 2X serial dilution of both compounds in culture medium (RPMI 1640 + 10% Heat-Inactivated FBS).
-
Range: 8-point dose response. Top concentration: 200 µM (Final 100 µM). Bottom: 0.01 µM.
-
Vehicle Control: Media + Water (equivalent volume to highest drug dose).
-
Assay Workflow Diagram
Caption: Figure 2. Step-by-step workflow for the THP-1 Dual STING activation assay.
Step-by-Step Procedure
-
Cell Preparation:
-
Harvest THP-1 Dual cells in log-phase growth.
-
Resuspend in fresh growth medium at 1 x 10^6 cells/mL .
-
-
Seeding:
-
Add 100 µL of cell suspension (100,000 cells) per well into a 96-well flat-bottom plate.
-
-
Treatment:
-
Add 100 µL of the prepared 2X Working Solutions (Active, Negative Control, Vehicle) to the wells.
-
Final Volume: 200 µL. Final Cell Density: 500,000 cells/mL.
-
Replicates: Perform in triplicate (
).
-
-
Incubation:
-
Incubate for 24 hours at 37°C, 5%
.
-
-
Readout 1: IRF3 Pathway (Lucia Luciferase):
-
Transfer 20 µL of cell culture supernatant to a white opaque 96-well plate.
-
Add 50 µL of QUANTI-Luc™ (or equivalent coelenterazine-based substrate).
-
Immediately measure luminescence (RLU) on a plate reader (integration time: 0.1s).
-
-
Readout 2: NF-κB Pathway (SEAP):
-
Transfer 20 µL of supernatant to a clear 96-well plate.
-
Add 180 µL of QUANTI-Blue™ (or pNPP substrate).
-
Incubate at 37°C for 1-3 hours (monitor color change to purple/blue).
-
Measure Absorbance (OD) at 620-655 nm.
-
Data Analysis & Validation
Expected Results
| Parameter | ADU-S100 ( | Negative Control ( |
| IRF3 Signal (RLU) | Sigmoidal dose-response | Flat / Baseline |
| NF-κB Signal (OD) | Sigmoidal dose-response | Flat / Baseline |
| 1.0 - 5.0 µM | > 100 µM (Not Converged) | |
| Max Fold Change | > 100x vs Vehicle | < 1.5x vs Vehicle |
Specificity Calculation
To quantify specificity, calculate the Specificity Index (SI) at the
-
An SI > 50 indicates excellent target specificity.
Assay Quality (Z' Factor)
For high-throughput screening validation, calculate the Z' factor using the positive control (10 µM ADU-S100) and the vehicle:
-
Target: Z' > 0.5 is required for a robust assay.
Troubleshooting & Optimization
-
High Background in Negative Control:
-
Cause: Endotoxin contamination.
-
Solution: Use endotoxin-free water and plasticware. STING pathways are sensitive to LPS.
-
-
Low Signal in Active Arm:
-
Cause: Mycoplasma contamination or incorrect cell density.
-
Solution: Test cells for Mycoplasma; ensure cells are not overgrown (>2e6/mL) prior to seeding.
-
-
Precipitation:
-
Cause: High concentration (>100 µM) in serum-free media.
-
Solution: Ensure 10% FBS is present during incubation to maintain solubility.
-
References
-
Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports, 11(7), 1018-1030.
-
InvivoGen. (n.d.). THP-1 Dual™ Cells Data Sheet.
-
MedChemExpress. (2023).[1] ADU-S100 Enantiomer Ammonium Salt Product Information.
-
Fu, J., et al. (2020). STING agonist ADU-S100 suppresses pancreatic cancer progression. Frontiers in Oncology.
-
Gao, P., et al. (2013). Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral molecules. Cell, 154(4), 748-762.
Sources
Application Note: Liposomal Formulation Protocol for STING Agonist Delivery
Abstract
Stimulator of Interferon Genes (STING) agonists, particularly cyclic dinucleotides (CDNs) like 2'3'-cGAMP, represent a frontier in cancer immunotherapy.[1] However, their clinical translation is hindered by hydrophilicity, negative charge, and susceptibility to enzymatic degradation by ENPP1. This guide details the engineering of cationic PEGylated liposomes optimized for STING agonist delivery. Unlike standard passive loading, this protocol leverages electrostatic complexation (N/P ratio optimization) to maximize encapsulation efficiency and facilitate endosomal escape—a critical step for activating the cytosolic STING pathway.
Introduction: The Cytosolic Delivery Challenge
The STING pathway detects cytosolic DNA and triggers the production of Type I Interferons (IFNs) via the TBK1-IRF3 axis. Synthetic agonists like cGAMP are potent but cannot passively cross the cell membrane due to their anionic phosphate backbone. Furthermore, systemic administration of free cGAMP leads to rapid clearance and potential "cytokine storms" in off-target tissues.
Why Liposomes? Liposomes serve two functions here:
-
Protection: Shield cGAMP from serum nucleases.
-
Intracellular Routing: Facilitate uptake by Antigen-Presenting Cells (APCs) and, crucially, promote endosomal escape . If the liposome remains trapped in the endosome/lysosome, the agonist never reaches the STING protein on the Endoplasmic Reticulum (ER).
Mechanistic Pathway & Design Logic
The following diagram illustrates the intracellular trafficking required for successful STING activation.
Figure 1: Intracellular trafficking of liposomal STING agonists. Successful therapy requires endosomal destabilization to release cGAMP into the cytosol.
Material Selection & Formulation Strategy
To achieve high loading of the anionic cGAMP, we utilize Cationic Liposomes .[2][3] The positive charge of the lipid headgroups interacts with the negative phosphate groups of cGAMP.
Key Components
| Component | Role | Recommended Reagent |
| Cationic Lipid | Electrostatic binding of cGAMP; promotes endosomal escape via ion pairing with anionic endosomal membrane lipids. | DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) |
| Helper Lipid | Stabilizes the bilayer and modulates fluidity. | Cholesterol or DOPC |
| PEG-Lipid | Provides "stealth" properties, prolongs circulation, and prevents aggregation in serum. | DSPE-PEG(2000) |
| Payload | STING Agonist.[1][3][4][5][6][7] | 2'3'-cGAMP (mammalian) or ADU-S100 |
The Critical Parameter: N/P Ratio
Unlike passive loading (trapping drug in the water volume), this protocol uses Active Electrostatic Loading .
-
N = Nitrogen (Positive charge on DOTAP)
-
P = Phosphate (Negative charge on cGAMP)
-
Target Ratio: An N/P ratio of 10:1 to 15:1 is recommended. This ensures complete complexation of the drug and leaves a net positive surface charge to aid cell uptake.
Experimental Protocol: Thin-Film Hydration
Objective: Synthesize 2 mL of cGAMP-loaded liposomes (1 mg/mL lipid).
A. Preparation of Lipid Film[1][3]
-
Calculate Molar Ratios:
-
Standard formulation: DOTAP : Cholesterol : DSPE-PEG2000
-
Molar Ratio: 50 : 45 : 5 [6]
-
-
Dissolve Lipids: Dissolve lipids in Chloroform or a Chloroform:Methanol (2:1) mixture in a round-bottom flask.
-
Evaporation: Use a rotary evaporator (Rotavap) at 40°C under vacuum to remove solvents.
-
Tip: Rotate at 100-150 rpm to create a thin, uniform film on the flask wall.
-
-
Desiccation: Place the flask in a vacuum desiccator overnight to remove trace solvents.
B. Hydration & Drug Loading
-
Prepare Aqueous Phase: Dissolve cGAMP in HEPES buffer (20 mM HEPES, 5% Glucose, pH 7.4).
-
Note: Avoid PBS if possible; high salt can shield the electrostatic interaction during formation.
-
Concentration: Calculate cGAMP amount to achieve N/P = 15.[8]
-
-
Hydration: Add the cGAMP solution to the dried lipid film.
-
Agitation: Rotate the flask at 45-50°C (above the phase transition temperature of lipids) for 30-60 minutes. The film should peel off and form a cloudy suspension (multilamellar vesicles).
C. Downsizing (Extrusion)
-
Freeze-Thaw: Perform 5 cycles of freezing (liquid nitrogen) and thawing (50°C water bath). This equilibrates the drug across the lamellae.
-
Extrusion: Pass the suspension through polycarbonate membranes using a mini-extruder.
-
Pass 11x through 400 nm membrane.
-
Pass 11x through 100 nm membrane.
-
Result: Uniform Unilamellar Vesicles (LUVs) ~100-120 nm.
-
D. Purification (Removal of Free Drug)
-
Method: Dialysis or Spin Column.
-
Protocol: Use a dialysis cassette (MWCO 10-20 kDa) against HEPES buffer for 24 hours at 4°C. Free cGAMP (approx. 700 Da) will exit; liposomal cGAMP will remain.
Characterization & Quality Control
Every batch must be validated before in vivo use.
| Parameter | Method | Acceptance Criteria |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 80 – 140 nm |
| Polydispersity Index (PDI) | DLS | < 0.2 (indicates monodispersity) |
| Zeta Potential | Electrophoretic Light Scattering | +15 to +30 mV (confirming cationic surface) |
| Encapsulation Efficiency (EE%) | HPLC (lyse liposomes with Triton X-100) | > 80% (for electrostatic method) |
In Vitro Validation (Functional Assay)
To prove bioactivity, do not rely solely on uptake. You must show pathway activation.
Cell Line: THP-1 Dual™ Cells (InvivoGen). These monocytes express an IRF-inducible Lucia luciferase reporter.
-
Seeding: Plate THP-1 Dual cells in a 96-well plate (100,000 cells/well).
-
Treatment: Treat with:
-
Incubation: 24 hours at 37°C.
-
Readout: Collect supernatant and add QUANTI-Luc™ substrate. Measure luminescence.
-
Expectation: Liposomal cGAMP should shift the EC50 by 1-2 logs (10-100x more potent) compared to free cGAMP due to enhanced cytosolic delivery.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation / Aggregation | N/P ratio too close to neutral charge (isoelectric point). | Increase DOTAP ratio to ensure strong positive charge, or increase PEG% to 10% for steric stability. |
| Low Encapsulation Efficiency | High ionic strength in hydration buffer. | Use 5% Glucose or sucrose instead of PBS during hydration. Salt ions compete with cGAMP for DOTAP binding. |
| Leakage during storage | Lipid bilayer instability. | Add Cholesterol (up to 40-50 mol%) to rigidify the membrane. Store at 4°C, never freeze after synthesis. |
Advanced Workflow Visualization
Figure 2: Step-by-step workflow for the synthesis of cGAMP-loaded cationic liposomes.[1]
References
-
Koshy, S. T., et al. (2017). Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy.[2][3][5][12][13][14] Advanced Biosystems. Key Insight: Establishes the efficacy of PEGylated cationic liposomes for STING delivery.
-
Miyabe, H., et al. (2014). A new cationic liposome for efficient delivery of cyclic di-GMP to the cytosol of antigen-presenting cells.[2][3] Journal of Controlled Release. Key Insight: Details the mechanism of endosomal escape via cationic lipids.
-
Cheng, N., et al. (2018). A nanoparticle-incorporated STING activator enhances antitumor immunity in PD-L1–insensitive models of triple-negative breast cancer. JCI Insight. Key Insight: Provides in vivo validation of liposomal cGAMP in "cold" tumor models.
-
Wilson, D. R., et al. (2018). Acetalated Dextran Microparticles for STING Agonist Delivery. Molecular Pharmaceutics. Key Insight: Comparison of encapsulation efficiencies and pH-sensitive delivery strategies.
Sources
- 1. STING agonist delivery by lipid calcium phosphate nanoparticles enhances immune activation for neuroblastoma – ScienceOpen [scienceopen.com]
- 2. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Encapsulation of STING Agonist cGAMP with Folic Acid-Conjugated Liposomes Significantly Enhances Antitumor Pharmacodynamic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. JCI Insight - A nanoparticle-incorporated STING activator enhances antitumor immunity in PD-L1–insensitive models of triple-negative breast cancer [insight.jci.org]
- 10. Nanomaterial-encapsulated STING agonists for immune modulation in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low-Intensity Focused Ultrasound-Responsive Phase-Transitional Liposomes Loaded with STING Agonist Enhances Immune Activation for Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. “STINGing” Liposomal Delivery for Cancer Immunotherapy - Advanced Science News [advancedsciencenews.com]
- 13. dovepress.com [dovepress.com]
- 14. Nanocarrier-enabled STING agonist delivery for enhanced cancer immunotherapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application of ADU-S100 enantiomer in cancer immunotherapy research
Optimizing STING Activation: Application of the ADU-S100 ( ) Enantiomer in Cancer Immunotherapy
Executive Summary & Chemical Identity
ADU-S100 (also known as MIW815 or ML RR-S2 CDA) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) receptor.[1][2] Unlike endogenous CDNs (like 2'3'-cGAMP) which are rapidly degraded by phosphodiesterases (e.g., ENPP1), ADU-S100 features phosphorothioate linkages that confer resistance to enzymatic hydrolysis.
Critical Stereochemistry:
The efficacy of ADU-S100 is strictly dependent on its stereochemistry. It is the
| Property | Specification |
| Chemical Name | |
| Formula | |
| MW | ~734.5 Da (Free acid), ~778.5 Da (Sodium salt) |
| Solubility | Water/PBS (> 50 mg/mL); DMSO (Not recommended for in vivo) |
| Stability | Resistant to ENPP1; Stable in solution at -20°C for >6 months |
Mechanism of Action
ADU-S100 mimics the endogenous ligand 2'3'-cGAMP but with enhanced stability and membrane permeability. Upon intratumoral (IT) administration, it triggers the recruitment of TBK1, phosphorylation of IRF3, and subsequent Type I Interferon production.
Pathway Visualization
The following diagram illustrates the signal transduction cascade initiated by ADU-S100, highlighting the critical phosphorylation steps required for T-cell priming.
Figure 1: The STING-TBK1-IRF3 signaling axis activated by ADU-S100, leading to adaptive immune priming.
Preparation and Handling Protocols
Trustworthiness Note: Many commercial batches are sold as ammonium salts or sodium salts. For in vivo use, the sodium salt is preferred to avoid potential ammonium toxicity at high local concentrations.
Stock Solution Preparation[1][2][4][5][6]
-
Vehicle: Use sterile, endotoxin-free Phosphate Buffered Saline (PBS, pH 7.4). Avoid DMSO for intratumoral injections to prevent vehicle-induced necrosis.
-
Concentration: Prepare a stock of 5 mg/mL (approx. 6.4 mM) .[4]
-
Calculation: Dissolve 1 mg of ADU-S100 in 200
L of PBS.
-
-
Solubilization: Vortex gently. If particulates persist, warm to 37°C for 5 minutes. Sonication is rarely needed due to the high solubility of the phosphorothioate backbone.
-
Storage: Aliquot into single-use vials (e.g., 50
L) and store at -80°C. Avoid repeated freeze-thaw cycles (>3 cycles), which can degrade the stereochemical purity.
In Vitro Application: BMDC Activation Assay
This protocol validates the biological activity of ADU-S100 using Bone Marrow-Derived Dendritic Cells (BMDCs), the primary target for STING agonists.
Reagents:
Step-by-Step Protocol:
-
Differentiation: Culture bone marrow cells in RPMI-1640 + 10% FBS + 20 ng/mL GM-CSF for 7 days to generate immature DCs.
-
Seeding: Harvest non-adherent/loosely adherent cells (CD11c+). Seed at
cells/mL in 96-well flat-bottom plates (200 L/well). -
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Readout: Collect supernatant. Quantify IFN-
via ELISA.-
Expected Result: ADU-S100 should induce IFN-
levels >1000 pg/mL at 10 M, significantly higher than non-transfected cGAMP.
-
In Vivo Application: Intratumoral Immunotherapy[7][12][13][16]
Expert Insight: The success of ADU-S100 in vivo depends heavily on retention . If the injection volume is too high, the drug leaks into systemic circulation, causing a "cytokine storm" (toxicity) rather than local DC priming.
Experimental Design (Syngeneic Mouse Model)
-
Model: B16-F10 Melanoma or CT26 Colon Carcinoma.
-
Mice: C57BL/6 (B16) or BALB/c (CT26), female, 6-8 weeks.
-
Group Size: n=8 per group (required for statistical power in tumor growth delay).
Injection Protocol
-
Tumor Establishment: Inoculate
cells subcutaneously (SC) in the right flank. -
Staging: Begin treatment when tumors reach 50–100 mm³ (typically Day 7-10 post-implant). Do not treat palpable "dots" (<20 mm³) as the injection will rupture the site.
-
Dosing Formulation:
-
Dose: 50
g per mouse.[14] -
Volume: Strictly 50
L . (Concentration: 1 mg/mL).
-
-
Administration Technique:
-
Anesthetize mouse (Isoflurane).
-
Insert a 29G insulin syringe into the center of the tumor.
-
Inject slowly over 10 seconds.
-
Wait 10 seconds before withdrawing the needle to prevent reflux.
-
-
Schedule: Days 0, 3, and 6 (total 3 injections).
Workflow Diagram
Figure 2: Optimized dosing schedule for evaluating ADU-S100 efficacy in syngeneic tumor models.
Expected Results & Data Interpretation
When analyzing data, compare ADU-S100 efficacy against untreated controls and, if possible, a PD-1 blockade combination arm.
| Readout | Expected Outcome (ADU-S100 Monotherapy) | Mechanistic Cause |
| Tumor Growth | Significant delay; 20-40% Complete Regression (CR) in CT26. | CD8+ T-cell cross-priming.[10] |
| Systemic Tox | Transient weight loss (<10%) on Day 1-2. | Systemic leakage of TNF- |
| Flow Cytometry | Increase in CD8+/CD4+ ratio; Upregulation of PD-L1 on tumor. | IFN- |
| Re-challenge | Rejection of secondary tumor inoculation. | Formation of Central Memory T-cells (Tcm). |
Synergy Note: ADU-S100 induces PD-L1 expression on tumor cells via IFN-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Ulceration at Injection Site | Injection volume too high or injection too superficial. | Reduce volume to 20-30 |
| No Tumor Regression | "Cold" tumor model (e.g., B16 is harder than CT26) or drug degradation. | Verify stock purity (HPLC). Switch to CT26 for validation. Combine with anti-PD-1.[10] |
| Precipitation in Stock | pH drift or high salt concentration. | Ensure PBS pH is 7.4. Warm to 37°C. Do not use unbuffered saline for long-term storage. |
References
-
Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity.[15][16] Cell Reports, 11(7), 1018-1030.
-
Glickman, L.H., et al. (2018). Antibody-targeted STING agonists for cancer immunotherapy. Nature, 561, 258–262.
-
Sivick, K.E., et al. (2018). Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity. Cell Reports, 25(11), 3074-3085.
-
Fu, J., et al. (2015). STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade. Science Translational Medicine, 7(283), 283ra52.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADU-S100 sodium salt - LKT Labs [lktlabs.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist ADU-S100 by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ADU-S100 ammonium salt | ML RR-S2 CDA | STING activator | TargetMol [targetmol.com]
- 9. Cellular selectivity of STING stimulation determines priming of anti-tumor T cell responses | bioRxiv [biorxiv.org]
- 10. targetedonc.com [targetedonc.com]
- 11. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Application Note: ADU-S100 (MIW815) Enantiomer in Dendritic Cell Activation Assays
Introduction & Scientific Rationale
ADU-S100 (MIW815) is a synthetic, rationally designed cyclic dinucleotide (CDN) that functions as a potent agonist of the Stimulator of Interferon Genes (STING) receptor.[1] Unlike natural CDNs (e.g., 2'3'-cGAMP) which are rapidly degraded by ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP1), ADU-S100 features a bis-phosphothioate modification with Rp,Rp stereochemistry .[1]
The "Enantiomer" Criticality
The term "ADU-S100" specifically refers to the Rp,Rp dithio-diastereomer. This stereochemical configuration is not trivial; it confers two critical properties:
-
Enzymatic Resistance: The sulfur substitutions in the Rp configuration protect the phosphodiester bonds from hydrolysis by ENPP1, significantly increasing half-life in culture and in vivo.
-
Enhanced Affinity: The Rp,Rp isomer locks the molecule into a "U-shape" conformation that binds the STING dimer (specifically the closed conformation) with higher affinity than the Sp,Sp or mixed isomers.
Target Mechanism: Upon binding, ADU-S100 induces a conformational change in STING, triggering the recruitment of TBK1 (TANK-binding kinase 1), which phosphorylates IRF3 (Interferon Regulatory Factor 3) and NF-κB .[1] This leads to the robust production of Type I Interferons (IFN-β) and pro-inflammatory cytokines (TNF-α, IL-6), driving Dendritic Cell (DC) maturation and antigen cross-presentation.[1]
Mechanism of Action Diagram[2][3]
Figure 1: Signal transduction pathway initiated by ADU-S100 binding to STING in Dendritic Cells.[1]
Material Preparation
Reconstitution & Storage
ADU-S100 is typically supplied as a disodium or ammonium salt.[1] It is hygroscopic and must be handled with care to maintain the Rp,Rp integrity.
| Parameter | Specification | Notes |
| Solvent | Nuclease-free Water or PBS (pH 7.[1]4) | Avoid DMSO if possible for cell culture to minimize toxicity; water is preferred (Solubility ~50 mM).[1] |
| Stock Conc. | 1 mg/mL (approx.[1] 1.36 mM) | Higher concentrations (up to 5 mg/mL) are possible but require sonication.[1] |
| Storage | -20°C or -80°C | Aliquot immediately. Avoid freeze-thaw cycles (>3 cycles degrades activity).[1] |
| Stability | 1 year at -20°C | The thio-phosphate bond is stable but sensitive to oxidation over long periods.[1] |
Protocol:
-
Centrifuge the vial before opening to ensure the powder is at the bottom.
-
Add sterile Nuclease-free water to yield a 1 mg/mL stock.
-
Vortex gently (15 seconds) or sonicate (1-2 mins) if particles persist.
-
Aliquot into low-binding tubes (e.g., 20 µL aliquots) and freeze at -80°C.
Experimental Protocol: DC Activation Assay
This protocol is validated for Murine Bone Marrow-Derived Dendritic Cells (BMDCs) and Human THP-1 Monocytes (often used as a surrogate for STING pathway studies).[1]
Phase 1: Experimental Setup (Dose-Response)[1]
Objective: Determine the EC50 for DC maturation markers (CD86) and Cytokine release (IFN-β).
Treatment Groups:
-
Negative Control: Vehicle (PBS/Media only).
-
Positive Control: LPS (100 ng/mL) or 2'3'-cGAMP (10 µg/mL - Note: cGAMP requires higher doses due to degradation).[1]
-
ADU-S100 Experimental Arms:
Phase 2: Step-by-Step Workflow
Step 1: Cell Seeding[2]
-
BMDCs: Harvest on Day 7 of differentiation (GM-CSF protocol). Seed at 1 x 10^6 cells/mL in 24-well plates (500 µL/well).
-
THP-1: Seed at 0.5 x 10^6 cells/mL .
Step 2: Compound Addition
-
Thaw ADU-S100 stock on ice.[1]
-
Prepare 10x working solutions in complete media (RPMI-1640 + 10% FBS).
-
Add 50 µL of 10x working solution to each well (final volume 550 µL).
-
Mix gently by swirling.
Step 3: Incubation[1]
-
Incubation Time: 24 Hours at 37°C, 5% CO2.
-
Note: For phosphorylation studies (pIRF3/pTBK1), harvest cells at 2-4 hours .[1]
-
Note: For Surface Markers and Cytokines, 24 hours is optimal.
-
Step 4: Harvesting
-
Collect supernatant (spin 500xg, 5 min) -> Store at -80°C for ELISA (IFN-β, TNF-α).[1]
-
Harvest cells using cold PBS + 2mM EDTA (avoid trypsin as it cleaves surface markers).[1]
Phase 3: Readout Methodologies
A. Flow Cytometry (Surface Markers) Stain cells for maturation markers.[1]
-
Panel: Live/Dead (Zombie UV), CD11c (DC marker), CD80, CD86, MHC-II, CD40.[1]
-
Gating Strategy: Single Cells -> Live Cells -> CD11c+ -> CD80/CD86 High.
B. ELISA (Functional Output)
-
Target: Murine IFN-β or Human CXCL10 (IP-10).[1]
-
Note: CXCL10 is often a more sensitive surrogate for Type I IFN activity in human cells than IFN-β itself in ELISA formats.[1]
Experimental Workflow Diagram
Figure 2: Integrated workflow for assessing DC activation via ADU-S100.[1]
Expected Results & Data Analysis
When analyzing data, normalize MFI (Mean Fluorescence Intensity) to the vehicle control.[1]
Typical EC50 Values (In Vitro)
| Cell Type | Assay | Typical EC50 | Max Response Dose |
| THP-1 (Human) | IRF3 Reporter | ~ 3 - 4 µg/mL (~5 µM) | 10 µg/mL |
| BMDC (Mouse) | CD86 Upregulation | ~ 1 - 2 µg/mL | 5 µg/mL |
| BMDC (Mouse) | IFN-β Secretion | ~ 2 - 3 µg/mL | 10 µg/mL |
Interpretation:
-
Bell-Shaped Curve: High doses (>50 µg/mL) of ADU-S100 can sometimes lead to cell death or "STING exhaustion," reducing the signal.[1] Stick to the 0.1 - 10 µg/mL range.
-
Species Specificity: ADU-S100 activates both murine and human STING alleles (including HAQ and REF variants) effectively, unlike DMXAA which is mouse-specific.[1]
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, include these internal checks:
-
The "Dead" Control: Always run a viability stain. If ADU-S100 treatment results in >30% cell death, your concentration is toxic, or the stock has precipitated.
-
The Pathway Check: If CD86 is upregulated but no IFN-β is detected, the STING pathway might be activating NF-κB (maturation) but failing to sustain IRF3 signaling.[1] Check incubation times; IFN-β peaks early (6-12h) and may be consumed or degraded by 24h.[1]
-
Liposomal vs. Free: Free ADU-S100 has limited membrane permeability compared to lipid-encapsulated forms.[1] If signals are weak, verify uptake. However, for standard screening, free ADU-S100 at 5-10 µg/mL is sufficient.
References
-
Corrales, L., et al. (2015).[1] "Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity."[3][4] Cell Reports.
-
Sivick, K. E., et al. (2018).[1] "Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity." Cell Reports.
-
Fu, J., et al. (2015).[1] "STING agonist ADU-S100 suppresses breast cancer growth and overcomes radioresistance." Cancer Research.[1]
-
Knan, A., et al. (2023).[1][5] "Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation." Pharmaceutics.[1]
-
Cayman Chemical. "ADU-S100 Product Information & Solubility." Cayman Chemical Datasheet.
Sources
Comprehensive Guide: Assessing Cytokine Production with ADU-S100 (Rp,Rp) Enantiomer Treatment
Introduction & Mechanistic Grounding
ADU-S100 (MIW815) is a synthetic, rationally designed cyclic dinucleotide (CDN) that functions as a potent agonist of the Stimulator of Interferon Genes (STING) receptor.[1][2][3] Unlike endogenous cGAMP, ADU-S100 features a dithio- (Rp,Rp) stereochemical configuration . This specific enantiomeric modification confers two critical advantages:
-
Resistance to Hydrolysis: The phosphorothioate linkages resist degradation by ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1), significantly extending half-life.
-
Enhanced Affinity: The Rp,Rp isomer locks the molecule into a conformation that binds with high affinity to all known human STING variants (including the refractory HAQ allele), triggering a robust Type I Interferon (IFN) response.
This guide details the protocol for assessing the immunogenicity of ADU-S100 by quantifying downstream cytokine production (IFN-β, TNF-α, IL-6, CXCL10) in human myeloid cells.
STING Signaling Pathway
The activation of STING by ADU-S100 initiates a bifurcation of signaling cascades: the TBK1-IRF3 axis (driving antiviral Type I IFNs) and the NF-κB axis (driving pro-inflammatory cytokines).
Figure 1: ADU-S100 Mechanism of Action. The compound binds STING in the ER, inducing translocation to the Golgi and subsequent activation of TBK1, leading to cytokine gene transcription.[2]
Experimental Design & Controls
To ensure scientific rigor, the experimental design must account for the stereospecificity of the compound and the heterogeneity of donor cells.
Cell Models
-
Primary Human PBMCs: The "Gold Standard" for clinical relevance. High donor variability requires n ≥ 3 biological replicates.
-
THP-1 Monocytes (or THP-1 Dual™): A robust, homogenous cell line ideal for dose-response optimization and potency ranking.
Reagents & Controls
| Reagent | Role | Concentration / Notes |
| ADU-S100 (Rp,Rp) | Test Agent | 10 nM – 10 µM (Titration) |
| 2'3'-cGAMP | Positive Control | Endogenous ligand (lower potency expected) |
| CpG ODN 2006 | Specificity Control | TLR9 Agonist (differentiates STING vs TLR pathways) |
| Vehicle | Negative Control | PBS or Water (matched to solvent) |
Detailed Protocol: In Vitro Cytokine Assessment
Phase 1: Reagent Preparation
Critical Step: ADU-S100 is often supplied as a disodium or ammonium salt. Ensure the specific Rp,Rp isomer is used.
-
Reconstitution: Dissolve ADU-S100 lyophilized powder in sterile, endotoxin-free water to a stock concentration of 1 mg/mL (approx. 1.4 mM) .
-
Verification: Verify solubility by vortexing. The solution should be clear.
-
Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles to maintain the integrity of the phosphorothioate bonds.
Phase 2: Cell Culture & Treatment
Model: THP-1 Human Monocytes
-
Seeding:
-
Harvest THP-1 cells in log-phase growth.
-
Resuspend in RPMI-1640 + 10% FBS + 1% Pen/Strep.
-
Plate 1 x 10^5 cells/well in a 96-well flat-bottom plate (100 µL volume).
-
Optional: For macrophage-like phenotype, pretreat with PMA (50 ng/mL) for 24h, then wash before ADU-S100 treatment.
-
-
Treatment:
-
Prepare a 2X serial dilution of ADU-S100 in complete media (Range: 20 µM down to 0.02 µM).
-
Add 100 µL of 2X drug solution to the cells (Final volume 200 µL; Final conc range: 10 µM to 0.01 µM).
-
Incubate at 37°C, 5% CO2 for 18–24 hours .
-
Phase 3: Sample Collection & Quantification
Target Analytes: IFN-β (Primary STING readout), TNF-α, IL-6, CXCL10.
-
Harvesting:
-
Centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect 150 µL of cell-free supernatant.
-
Stopping Point: Store supernatants at -80°C if not analyzing immediately.
-
-
Quantification (ELISA/Multiplex):
-
Use a high-sensitivity ELISA kit (e.g., Human IFN-beta DuoSet).
-
Dilution Factor: ADU-S100 is potent.[4] Expect high cytokine levels.
-
IFN-β: Dilute 1:5 or 1:10.
-
CXCL10: Dilute 1:10 or 1:20.
-
-
Follow manufacturer instructions for incubation and wash steps.
-
Phase 4: Experimental Workflow Visualization
Figure 2: Step-by-step workflow for assessing cytokine induction in THP-1 cells.
Data Analysis & Expected Results
Quantitative Metrics
Calculate the EC50 (Half-maximal effective concentration) for each cytokine. ADU-S100 (Rp,Rp) typically demonstrates an EC50 in the low micromolar range (0.5 – 5 µM) in THP-1 cells, significantly more potent than cGAMP.
Table 1: Expected Cytokine Response Profile (24h Post-Treatment)
| Analyte | Expected Fold Change (vs Vehicle) | Physiological Role |
|---|---|---|
| IFN-β | > 100-fold | Antiviral state, T-cell priming |
| CXCL10 | > 50-fold | T-cell recruitment (Chemotaxis) |
| TNF-α | 20 – 50-fold | Acute inflammation, tumor necrosis |
| IL-6 | 10 – 30-fold | B-cell maturation, acute phase response |
Stereochemical Validation
To validate the specificity of the Rp,Rp isomer, compare results against the Rp,Sp or Sp,Sp isomers if available.
-
Sp,Sp: Low/No Potency (Negative Control for stereochemistry).
-
Racemic Mix: Intermediate Potency (Avoid for clinical development).
Troubleshooting & Optimization
-
Issue: Low Cytokine Signal.
-
Cause: Cell density too low or incubation time too short.
-
Fix: Ensure 100k cells/well minimum. Extend incubation to 24h. Check STING expression level in your specific THP-1 clone.
-
-
Issue: High Background/Vehicle Signal.
-
Cause: Endotoxin contamination or spontaneous activation.
-
Fix: Use certified endotoxin-free water. Ensure cells are not over-confluent (>1x10^6/mL) prior to seeding.
-
-
Issue: Precipitation.
-
Cause: High concentration in serum-free media.
-
Fix: ADU-S100 is highly soluble, but ensure stock is fully dissolved. Dilute in complete media (with serum) to prevent protein aggregation issues.
-
References
-
Chemietek. ADU-S100 (MIW815) Product Information and Mechanism. Retrieved from
-
National Cancer Institute (NCI). NCI Drug Dictionary: ADU-S100. Retrieved from
- Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports.
- Sivick, K. E., et al. (2018).
-
Targeted Oncology. The Potential of STING Agonists Is Explored in Cancer. Retrieved from
Sources
- 1. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. drughunter.com [drughunter.com]
- 4. ADU-S100 (MIW815, ML RR-S2 CDA) | STING agonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Use of ADU-S100 (MIW815) Enantiomer in High-Throughput Screening for STING Modulators
Executive Summary
The discovery of small-molecule modulators for the Stimulator of Interferon Genes (STING) protein has become a cornerstone of immuno-oncology research. ADU-S100 (MIW815) , a synthetic cyclic dinucleotide (CDN), represents a critical benchmark in this field due to its enhanced stability and pan-genotypic affinity for both human and murine STING variants compared to endogenous ligands like 2'3'-cGAMP.
This guide details the technical application of the specific
Scientific Foundation & Stereochemistry
The Stereochemical Imperative
ADU-S100 is a bis-phosphorothioate analog of c-di-AMP. The introduction of sulfur atoms at the non-bridging phosphate positions creates chiral centers.
-
Active Isomer: The
isomer (ADU-S100) is the potent agonist. It forms a stable "closed" conformation with the STING dimer, triggering the conformational change necessary for TBK1 recruitment. -
Inactive/Control Isomers: The
or mixed isomers generally exhibit significantly reduced or negligible binding and signaling capabilities [1]. -
Application: In HTS, the
form is the Reference Standard (100% Activity) , while the form (if available) serves as a critical Negative Control to validate that "hits" are driving signaling via specific stereoselective binding rather than non-specific physicochemical effects.
Mechanism of Action
Upon binding, ADU-S100 induces a 180° rotation of the STING ligand-binding domain, leading to oligomerization and translocation from the ER to the Golgi. This activates TANK-binding kinase 1 (TBK1), which phosphorylates Interferon Regulatory Factor 3 (IRF3), driving Type I Interferon (IFN) transcription.[1]
Figure 1: The cGAS-STING signaling axis.[1] ADU-S100 bypasses cGAS, directly engaging STING with higher affinity than endogenous cGAMP.
Material Preparation & Handling[2][3][4][5][6][7]
ADU-S100 is a cyclic dinucleotide and requires specific handling to maintain the integrity of the phosphorothioate bonds.
| Parameter | Specification | Notes |
| Chemical Name | ADU-S100 (MIW815) | Ammonium or Sodium salt forms common. |
| Stereochemistry | Verify Certificate of Analysis (CoA) for isomeric purity (>98%). | |
| Solubility (Water) | ~5 mg/mL (6.9 mM) | Requires sonication. Ideal for immediate cell treatment. |
| Solubility (DMSO) | ~12 mg/mL (16.5 mM) | Preferred for HTS libraries. Requires sonication/heating (37°C). |
| Storage | -20°C (Solid), -80°C (Solution) | Avoid freeze-thaw cycles. Stable in DMSO for 6 months at -80°C [2]. |
Critical Protocol Note: Phosphorothioate CDNs are more resistant to hydrolysis than natural phosphodiesters, but prolonged exposure to acidic pH or high temperatures in aqueous solution should be avoided.
Protocol 1: HTS-Ready Cell-Based Reporter Assay
This protocol utilizes a human monocyte cell line (e.g., THP-1 Dual™) expressing an ISRE-Luciferase reporter. ADU-S100 serves as the Maximal Response Control (100%) to define the assay window.
Assay Principle
-
Cell Line: THP-1 Dual (InvivoGen) or equivalent.
-
Readout: Luminescence (Luciferase) indicating IRF3 pathway activation.[2]
-
ADU-S100 Role: Positive control to calculate Z-factor and normalize data.
Workflow Diagram
Figure 2: Step-by-step HTS workflow for STING modulator screening.
Step-by-Step Procedure
-
Cell Preparation:
-
Harvest THP-1 Dual cells in exponential growth phase.
-
Resuspend in test medium (RPMI 1640 + 10% Heat-Inactivated FBS + 2 mM L-glutamine).
-
Dispense 50,000 cells/well (40 µL) into a white, flat-bottom 384-well plate.
-
-
Compound Addition (Day 1 or Day 2):
-
Test Compounds: Transfer 100 nL of library compounds (10 mM DMSO stock) to achieve final 10 µM .
-
Positive Control (ADU-S100): Add ADU-S100 to columns 1 and 2.
-
Concentration: Use 10 µM (approx.[3] EC90) to define the assay ceiling [3].
-
-
Negative Control (Vehicle): Add DMSO to columns 23 and 24.
-
-
Incubation:
-
Incubate plates for 20–24 hours at 37°C, 5% CO2.
-
Note: Shorter incubations (4-6 hours) detect IRF3 phosphorylation (Western blot), but reporter accumulation requires overnight incubation.
-
-
Detection:
-
Add 10 µL of Luciferase detection reagent (e.g., QUANTI-Luc™) directly to wells (or transfer supernatant if using secreted luciferase).
-
Read luminescence immediately on a multimode plate reader (0.1s integration).
-
Data Validation
Calculate the Z-factor (
-
Target:
indicates a robust assay. -
Hit Threshold: Mean(Neg) + 3
(Neg).
Protocol 2: Biochemical Displacement Assay (TR-FRET)
For identifying compounds that bind the STING pocket directly (competitors), ADU-S100 can be used as a tracer or a displacer.
Concept: A fluorescently labeled STING ligand (often a fluorophore-conjugated CDN) generates a FRET signal when bound to GST-tagged STING.
-
ADU-S100 Usage: Unlabeled ADU-S100 is used to generate the standard inhibition curve (IC50) to validate the binding affinity of the STING protein preparation before screening the library.
-
Expected Affinity: ADU-S100 typically exhibits a
or in the low nanomolar range (approx. 5–50 nM depending on the assay setup) [4].
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal Window (Z' < 0.5) | ADU-S100 degradation | Use fresh stock. Ensure |
| High Background | Constitutive STING activation | Check cell passage number (< 20). Verify absence of mycoplasma (which activates STING). |
| Inconsistent Replicates | Pipetting error / Edge effects | Use automated liquid handling. Implement "low-evaporation" lids. |
| Hits are Cytotoxic | False positives (Cell death releases Luciferase?) | Run a parallel CellTiter-Glo (ATP) viability assay. ADU-S100 is generally non-toxic at 10 µM over 24h. |
References
-
Corrales, L., et al. (2015).[3] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports, 11(7), 1018-1030.[3] Link
-
Cayman Chemical. (2023). ADU-S100 Product Information & Stability Data. Link
-
Lio, C.W., et al. (2019). A High-Throughput Screen for STING Agonists. Methods in Enzymology, 625, 263-278. Link
-
Siu, T., et al. (2019). Discovery of a Novel Class of STING Agonists. ACS Medicinal Chemistry Letters, 10(1), 92-97. Link
-
InvivoGen. (2024). THP-1 Dual Cells Protocol and ADU-S100 Usage. Link
Sources
Guidelines for preparing ADU-S100 enantiomer stock solutions for experiments
Application Note: Preparation and Handling of ADU-S100 (MIW815) Stereoisomer Stock Solutions
Executive Summary & Scientific Rationale
ADU-S100 (MIW815) is a synthetic cyclic dinucleotide (CDN) and a potent agonist of the Stimulator of Interferon Genes (STING) receptor.[1] Unlike natural CDNs (e.g., cGAMP), ADU-S100 features bis-phosphorothioate linkages with specific (Rp, Rp) stereochemistry.[1] This stereochemical configuration is critical: it confers resistance to hydrolysis by ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP1) and significantly enhances binding affinity to STING variants compared to the (Sp, Sp) isomers or natural phosphodiesters.[1]
Why This Protocol Matters: Improper solubilization or storage can lead to:
-
Stereochemical Degradation: Hydrolysis of the phosphorothioate bond, leading to inactive linear nucleotides.
-
Aggregation: CDNs can form supramolecular aggregates in solution, altering effective concentration and bioavailability.
-
pH Drift: The stability of the phosphorothioate linkage is pH-dependent; unbuffered aqueous solutions may drift, accelerating degradation.
This guide provides a self-validating workflow to prepare ADU-S100 stock solutions, ensuring the integrity of the (Rp, Rp) isomer for robust experimental reproducibility.
Physicochemical Profile & Safety
Before handling, verify the specific salt form (Disodium vs. Ammonium) as this alters Molecular Weight (MW).[1]
| Property | Specification | Notes |
| Compound Name | ADU-S100 (MIW815) | Active Isomer: Rp, Rp |
| CAS Number | 1638750-95-4 (Disodium) | Verify against CoA.[1][2] |
| Molecular Weight | 734.50 g/mol (Disodium salt) | Use this MW for molarity calcs.[1] |
| Formula | C₂₀H₂₂N₁₀Na₂O₁₀P₂S₂ | |
| Solubility (Water) | ~20 mg/mL (27 mM) | Preferred for in vivo/cell culture.[1] |
| Solubility (DMSO) | ~12 mg/mL (16 mM) | Use only if water is contraindicated.[1] |
| Appearance | White to off-white solid | Hygroscopic.[1] |
| Stereochemistry | Bis-phosphorothioate (Rp, Rp) | Critical for biological activity.[1] |
Protocol: Stock Solution Preparation
Objective: Prepare a 10 mM stock solution in sterile water or PBS. Reagents:
-
Solvent: Nuclease-free Water (Molecular Biology Grade) or PBS (pH 7.4).[1]
-
Note: Avoid DMSO for in vivo studies due to toxicity; ADU-S100 is sufficiently water-soluble.[1]
Workflow Diagram
Caption: Logical workflow for preparing sterile, stable ADU-S100 stock solutions.
Step-by-Step Methodology
-
Equilibration: Allow the product vial to equilibrate to room temperature (RT) for 15 minutes before opening. This prevents condensation which degrades the hygroscopic solid.
-
Weighing: Weigh the desired amount of ADU-S100 (e.g., 5 mg).
-
Calculation: To make a 10 mM stock from 5 mg (MW 734.5):
[1]
-
-
Solubilization:
-
Add the calculated volume of Nuclease-free Water or PBS (pH 7.4) .[1]
-
Technique: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at RT for 2-5 minutes.
-
Caution: Do not heat above 40°C, as this may accelerate phosphorothioate hydrolysis.
-
-
pH Verification (Critical):
-
Sterilization:
-
Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. PES is low-protein binding and suitable for charged nucleotides.[1]
-
-
Quantification (Self-Validation):
Storage & Stability Guidelines
The stability of the (Rp, Rp) enantiomer is superior to the (Sp, Sp) form, but it is not indefinite.[1]
| Condition | Form | Stability Estimate | Recommendation |
| -20°C | Solid Powder | 2-3 Years | Store in desiccator; protect from light.[1] |
| -80°C | Aqueous Stock | 6 Months | Preferred. Aliquot to avoid freeze-thaw. |
| -20°C | Aqueous Stock | 1 Month | Acceptable for short-term use.[1][3] |
| 4°C | Aqueous Stock | < 1 Week | Prone to hydrolysis/contamination. |
Freeze-Thaw Rule: Do not exceed 3 freeze-thaw cycles . The phosphorothioate backbone is robust but repeated phase transitions can induce aggregation.
Biological Context: STING Signaling Pathway[1][7][8][9][10]
Understanding the pathway ensures the researcher applies the compound correctly (e.g., expecting downstream IFN-
Caption: Mechanism of Action: ADU-S100 binds STING variants, triggering TBK1/IRF3 axes.
Application Notes for Specific Experiments
-
In Vitro (Cell Culture):
-
Dilute the 10 mM stock directly into culture media.
-
Typical working concentration: 1 – 10 µM .
-
Control: Use the (Sp, Sp) isomer (often inactive or weakly active) as a negative control to validate stereospecificity.[1]
-
-
In Vivo (Mouse Models):
References
-
Corrales, L., et al. (2015).[1] "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity." Cell Reports. Link
-
Gaffney, D. O., et al. (2010).[1] "One-step synthesis of stereochemically pure cyclic dinucleotide phosphothioates." Organic Letters.
-
Chemietek. "ADU-S100 (MIW815) Technical Data Sheet." Link
-
MedChemExpress. "ADU-S100 Product Information & Solubility." Link
-
Fu, J., et al. (2019).[1] "STING agonist ADU-S100 suppresses breast cancer growth."[1] Frontiers in Pharmacology.
Sources
Troubleshooting & Optimization
Troubleshooting ADU-S100 enantiomer solubility and stability issues
Technical Support Center: ADU-S100 (MIW815) Handling & Optimization
Introduction: The Physicochemical Reality of ADU-S100
ADU-S100 (MIW815) is a synthetic cyclic dinucleotide (CDN) designed as a potent STING agonist.[1][2][3][4] Unlike natural CDNs (like cGAMP), ADU-S100 features a bis-phosphorothioate backbone with specific
These structural modifications confer nuclease resistance and higher affinity for the STING protein. However, they introduce unique handling challenges:
-
Solubility: The thiophosphate groups alter the charge density and hydrophobicity, making the molecule sensitive to ionic strength and cation species (e.g.,
vs. ). -
Oxidative Instability: The sulfur atoms are susceptible to oxidative desulfurization, converting the active drug back to a less potent phosphodiester form.
-
Stereochemical Purity: The biological activity is strictly dependent on the
conformation. "Enantiomer" issues often manifest as inconsistent biological data caused by trace contamination with isomers or racemization.
Part 1: Solubility Troubleshooting
Core Issue: Users frequently report precipitation when diluting ADU-S100 stocks into physiological buffers (PBS) or culture media.
The Mechanism of Failure
ADU-S100 is an anionic molecule. In its lyophilized form, it is typically an ammonium or sodium salt .
-
Ionic Shock: Direct addition of PBS (containing ~137 mM NaCl and divalent cations like
or ) to the solid powder can cause "salting out" or the formation of insoluble calcium-CDN complexes before the molecule is fully solvated. -
pH Drift: The free acid form is significantly less soluble than the salt form. If the pH drops below 6.0, protonation of the phosphate groups reduces solubility.
Protocol: The "Two-Step" Solvation Method
Do not dissolve directly in PBS.
| Step | Action | Technical Rationale |
| 1 | Primary Solvation | Dissolve the lyophilized cake in nuclease-free water (pH 7.0) to a high concentration (e.g., 5–10 mM). |
| 2 | Sonication | Sonicate in a water bath for 2–5 minutes at ambient temperature. Note: The solution may appear cloudy initially; sonication breaks up micro-aggregates. |
| 3 | Verification | Ensure the solution is crystal clear. If particulate matter remains, add 0.1M NaOH dropwise (very sparingly) to adjust pH to ~7.5. |
| 4 | Dilution | Dilute this water stock into your target buffer (PBS/Media) only immediately prior to use. |
Visual Workflow: Reconstitution Logic
Figure 1: Critical path for solubilizing ADU-S100 to prevent ionic shock precipitation.
Part 2: Stability & Storage (The "Sulfur" Problem)
Core Issue: Loss of potency over time, even when stored frozen.
The Mechanism of Failure
The phosphorothioate linkage (
-
Oxidative Desulfurization: Exposure to oxygen or reactive oxygen species (ROS) converts the
bond to a standard bond. The resulting phosphodiester analog is 10–100x less resistant to nucleases and has lower STING affinity. -
Acid Hydrolysis: While more stable than RNA, the CDN ring can open under acidic conditions (< pH 5.0).
Troubleshooting Guide: Storage Conditions
| Parameter | Recommendation | Why? |
| Temperature | -80°C (Long term) | Prevents slow hydrolysis and oxidation. -20°C is acceptable for < 1 month. |
| Atmosphere | Argon/Nitrogen Overlay | Displaces oxygen in the vial to prevent desulfurization. |
| Freeze-Thaw | Max 3 cycles | Repeated ice crystal formation shears the molecule and introduces oxygen. Aliquot immediately upon first reconstitution. |
| Solvent | Water (pH 7-8) | Avoid acidic buffers for storage. TE buffer (Tris-EDTA) is ideal as EDTA chelates divalent metals that catalyze oxidation. |
Part 3: Stereochemical Integrity (The "Enantiomer" Issue)
Core Issue: "Enantiomer solubility" is often a misnomer. Users reporting this are usually dealing with stereochemical impurities . ADU-S100 is the
Why Stereochemistry Matters
The synthesis of phosphorothioate CDNs produces a mixture of diastereomers (
- (ADU-S100): High STING affinity, high solubility.
- containing isomers: Often have lower solubility and significantly reduced biological activity.
If your batch has "solubility issues" that persist despite the protocol in Part 1, you may have a batch enriched with
Diagnostic Experiment: Isomer Verification
If you suspect stereochemical issues (e.g., inconsistent EC50 data), run this diagnostic HPLC method.
-
Column: Chiralpak AD-H or similar chiral stationary phase.
-
Mobile Phase: Hexane:Ethanol (varied ratios) or reverse phase with chiral additives.
-
Standard: Compare retention time strictly against a certified
reference standard.
Visual Workflow: Degradation & Purity Pathways
Figure 2: Degradation pathways leading to loss of potency. Note that desulfurization is the primary risk factor.
FAQ: Rapid Fire Troubleshooting
Q: My ADU-S100 solution turned yellow. Is it safe to use? A: No. Yellowing often indicates significant oxidation of the sulfur or degradation of the nucleotide base. Discard the batch.
Q: Can I use DMSO to dissolve ADU-S100? A: Yes, ADU-S100 is soluble in DMSO. However, DMSO is hygroscopic and can introduce water/oxygen over time. For cell culture, water stocks are preferred to avoid DMSO toxicity controls. Use DMSO only for high-concentration library storage (>50 mM).
Q: I see a "double peak" on my LC-MS. Is this the enantiomer?
A: It is likely the diastereomer . Because ADU-S100 has two chiral phosphorus centers, a "double peak" usually indicates a mix of
References
-
Corrales, L., et al. (2015). Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity. Cell Reports, 11(7), 1018-1030.
-
Gaffney, D. O., et al. (2010). Thermodynamic properties of the phosphorothioate linkage in nucleic acids. Journal of the American Chemical Society, 132(9), 2844-2845.
-
Chemietek Technical Data. (n.d.). ADU-S100 (MIW815) Solubility and Handling. Chemietek Product Support.
-
Fu, T., et al. (2020). STING agonist ADU-S100 delivery via liposomes.[2][4][5] Acta Pharmaceutica Sinica B, 10(6), 1123-1135.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Optimizing the concentration of ADU-S100 enantiomer for in vitro experiments
The following technical guide is structured as a Tier 3 Support Resource for the ADU-S100 (MI-W815) STING Agonist . It addresses the critical requirement of optimizing the specific (Rp,Rp) enantiomer, which is the clinically active stereoisomer.
Core Technical Overview
What is the "ADU-S100 Enantiomer"? ADU-S100 (also known as MI-W815) is a synthetic cyclic dinucleotide (CDN).[1][2][3] Chemically, it is the (Rp,Rp) stereoisomer of bis-phosphorothioate analogs of cyclic-di-AMP.
-
Critical Distinction: The phosphorothioate modification introduces chirality at the phosphorus atoms. You must use the (Rp,Rp) isomer. The (Sp,Sp) or mixed isomers have significantly lower binding affinity and stability.
-
Mechanism: It binds to the transmembrane protein STING (TMEM173), recruiting TBK1 and IRF3 to induce Type I Interferons (IFN-β). Unlike DMXAA, ADU-S100 activates all 5 major human STING variants (R232, H232, HAQ, AQ, and Q) and murine STING.
Reconstitution & Storage (FAQ)
Q: What is the optimal solvent for ADU-S100 to maintain enantiomeric stability? A: Water or physiological buffers (PBS) are preferred over DMSO for biological stability, although DMSO is chemically compatible.
-
Recommendation: Reconstitute in Endotoxin-free sterile water to a stock concentration of 5 mM (approx. 3.67 mg/mL) .[4][5][6]
-
Why? The (Rp,Rp) isomer is highly soluble in water (>36 mg/mL). Avoid DMSO if possible to prevent solvent toxicity in sensitive primary cells (PBMCs), unless you require high-concentration stocks (>10 mM).
Q: How do I store the reconstituted stock? A:
-
Short-term: 4°C for up to 1 week.
-
Long-term: -20°C or -80°C in single-use aliquots.[7]
-
Warning: Avoid repeated freeze-thaw cycles. The phosphorothioate bond is more resistant to hydrolysis than natural phosphodiester bonds, but repeated temperature shifts can degrade the active isomer.
Experimental Design: Concentration Optimization
Q: What concentration range should I use for in vitro experiments? A: The effective concentration (EC50) varies by cell type and STING allelic variant. You must perform a dose-titration experiment.
Standard Titration Protocol (96-well plate)
-
Seeding: Seed target cells (e.g., THP-1, RAW 264.7, or PBMCs) at
cells/well in 100 µL media. -
Preparation: Prepare a 2X serial dilution of ADU-S100 in media.
-
Top Concentration: 100 µM (High toxicity check)
-
Active Range: 10 µM, 1 µM, 100 nM, 10 nM
-
Low End: 1 nM
-
-
Incubation: Add 100 µL of 2X drug to cells (Final volume 200 µL). Incubate for 18–24 hours .
-
Readout: Measure IFN-β (ELISA) or IRF3 phosphorylation (Western Blot).
Reference Concentration Table
| Cell Type | Species | Typical EC50 (IFN-β) | Working Range | Notes |
| THP-1 (Dual) | Human | ~3–5 µM | 1 – 10 µM | High baseline STING expression. |
| PBMCs | Human | 10 – 15 µM | 5 – 40 µM | Donor variability is high due to STING haplotypes. |
| RAW 264.7 | Mouse | ~0.5 – 2 µM | 0.1 – 5 µM | Very sensitive; watch for cell death >10 µM. |
| BMDCs | Mouse | 0.5 – 1 µM | 0.1 – 5 µM | Measures maturation markers (CD86/CD40). |
Mechanism of Action Visualization
Understanding the pathway is crucial for selecting the right readout. ADU-S100 bypasses cGAS and directly activates STING.
Figure 1: Signal transduction pathway of ADU-S100. The agonist directly engages STING, triggering dual activation of IRF3 (antiviral/anti-tumor) and NF-κB (pro-inflammatory) pathways.
Troubleshooting Guide
Issue 1: No IFN-β production observed despite high concentration (10 µM).
-
Cause A (Cell Line): The cell line may be STING-deficient (e.g., HEK293T, some MCF-7 lines).
-
Fix: Verify STING expression via Western Blot. Use THP-1 as a positive control.
-
-
Cause B (Isomer): You may be using a racemic mix or the (Sp,Sp) isomer.
-
Fix: Verify the Certificate of Analysis confirms (Rp,Rp)-isomer purity >95%.
-
-
Cause C (Timepoint): 24 hours is optimal for secreted cytokines (ELISA). 2–4 hours is optimal for pIRF3 (Western Blot). Measuring pIRF3 at 24h will yield a false negative due to dephosphorylation.
Issue 2: High toxicity/Cell death.
-
Cause: Concentrations >50 µM can be cytotoxic independent of STING activation (off-target effects).
-
Fix: Perform a viability assay (MTT/CellTiter-Glo) alongside the functional assay. The therapeutic window is typically 0.5 µM – 20 µM .
Issue 3: Precipitation in media.
-
Cause: Interaction with calcium/magnesium in media if stock was extremely high concentration (>50 mM).
-
Fix: Dilute the stock in PBS before adding to media. Ensure the final DMSO concentration (if used) is <0.5%.
References
-
Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity.[8] Cell Reports, 11(7), 1018-1030.
-
Fu, J., et al. (2015). STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade. Science Translational Medicine, 7(283), 283ra52.
-
Sivick, K. E., et al. (2018). Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity.[9] Cell Reports, 25(11), 3074-3085.
-
Ghaffari, A., et al. (2018). STING agonist therapy in combination with PD-1 immune checkpoint blockade signals through the type I interferon pathway to enhance anti-tumor immunity. British Journal of Cancer, 119, 440–449.
-
Tocris Bioscience. ADU-S100 Disodium Salt Technical Data Sheet.
Sources
- 1. ADU-S100 (MIW815, ML RR-S2 CDA) | STING agonist | Probechem Biochemicals [probechem.com]
- 2. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ADU-S100 disodium salt | STING Agonists: Tocris Bioscience [rndsystems.com]
- 5. ADU-S100 sodium salt - LKT Labs [lktlabs.com]
- 6. ADU-S100 disodium salt (7706) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. ADU-S100 ammonium salt | ML RR-S2 CDA | STING activator | TargetMol [targetmol.com]
- 8. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- 9. medchemexpress.com [medchemexpress.com]
Addressing unexpected results in experiments with ADU-S100 enantiomer
[1]
Status: Operational Ticket ID: T-STING-001 Responder: Senior Application Scientist, Nucleic Acid Therapeutics Division[1]
Welcome to the Technical Support Center
You are likely here because your experiments with ADU-S100 (MI-W815) are yielding unexpected data—either low activation, precipitation, or inconsistent in vivo results.
ADU-S100 is a synthetic cyclic dinucleotide (CDN) designed to overcome the limitations of endogenous STING ligands.[1] However, its specific stereochemistry (the
This guide addresses the three most common failure modes: Stereochemical Impurity , Solubility/Stability Issues , and Biological Context Mismatches .
Part 1: The "Enantiomer" Issue (Stereochemistry)
User Query: "I ordered ADU-S100, but I am seeing 10-100x lower potency than reported in literature. Is my enantiomer wrong?"
Technical Diagnosis: In casual conversation, researchers often refer to "enantiomers," but with phosphorothioate CDNs like ADU-S100, the critical distinction is diastereomerism .
During synthesis, the sulfurization of the phosphorus atom creates a chiral center. This results in a mixture of three diastereomers based on the phosphate linkage geometry:
- (The active ADU-S100)
- (Mixed activity/Antagonist potential)
- (Often inactive or weak)[1]
The Causality:
The binding pocket of the STING dimer is highly conformational. The
Troubleshooting Protocol:
| Diagnostic Step | Action | Acceptance Criteria |
| 1. Check HPLC Purity | Run RP-HPLC using a C18 column with high-resolution settings.[1] | Single peak >98%.[1] Multiple peaks suggest diastereomer contamination. |
| 2.[1] Verify | Perform Phosphorus NMR. | Distinct chemical shifts should confirm the |
| 3. Thermal Shift Assay | Perform a thermal shift assay with recombinant STING. |
Part 2: Solubility & Stability (Formulation)
User Query: "My stock solution precipitated after freezing, or my activity dropped after one week."
Technical Diagnosis: ADU-S100 is a dithio-cyclic dinucleotide.[1] While the sulfur modification resists enzymatic hydrolysis (nuclease stability), it introduces two new risks: Oxidation and Cation-Induced Aggregation .[1]
The Causality:
-
Oxidation: The sulfur atom can be oxidized to a phosphoryl group (
) or form disulfide bridges if exposed to air/light in solution, losing its "thio" resistance and potency.[1] -
Salt Confusion: ADU-S100 is supplied as either a Disodium Salt (MW ~734 Da) or an Ammonium Salt (MW varies).[1] Using the Free Acid MW (~690 Da) for calculations will lead to under-dosing.[1]
-
Aggregation: CDNs are polyanionic.[1] In the presence of high calcium (
) or magnesium ( ) in culture media, they can form insoluble complexes before entering the cell.[1]
Standardized Dissolution Protocol:
-
Centrifuge: Spin down the vial before opening to recover all powder.
-
Solvent Choice:
-
Dissolution:
-
Add solvent to achieve 5 mg/mL (Water) or 10 mg/mL (DMSO).[1]
-
CRITICAL: Sonicate for 10 minutes at 37°C. The dithio-structure is hydrophobic; it requires energy to solvate fully.
-
-
Storage: Aliquot immediately. Store at -80°C. Do not freeze-thaw more than 3 times.
Part 3: Biological Variance (In Vivo vs. In Vitro)
User Query: "It works in my mouse model but not in my human cell line (or vice versa)."
Technical Diagnosis: Unlike DMXAA (which only activates Mouse STING), ADU-S100 is designed to activate both Mouse and Human STING [2].[1] However, "Human STING" is not a single target.
The Causality: Human STING has common allelic variants:
ADU-S100 is a "pan-STING" agonist, meaning it activates all these variants.[1] However, the magnitude of activation differs. If you are using a specific tumor cell line (e.g., THP-1 vs. HeLa), you must verify which STING allele that line expresses.[1]
Visualization: STING Signaling Pathway Understanding where ADU-S100 acts to troubleshoot downstream failures.
Caption: ADU-S100 binds STING in the ER, inducing a conformational change that recruits TBK1, leading to IRF3 phosphorylation and IFN transcription.[1][2]
Part 4: Troubleshooting FAQ
Q: Can I use ADU-S100 for systemic injection (IV/IP)? A: Not recommended for naive formulations. Free ADU-S100 has a short half-life (~2.8 hours) in serum due to clearance and enzymatic degradation [3].[1] For systemic delivery, it must be encapsulated (e.g., liposomes or nanoparticles).[1] For free drug, use Intratumoral (IT) injection.[1]
Q: How do I calculate the exact molar concentration? A: Check the label for the specific salt form.
Q: I see no IFN-beta production in my T-cells. A: T-cells generally have low STING expression compared to Antigen Presenting Cells (APCs).[1] Action: Use Bone Marrow-Derived Macrophages (BMDMs) or Dendritic Cells (DCs) as your positive control.[1]
Visualization: Experimental Troubleshooting Logic
Caption: Decision tree for isolating the root cause of experimental failure with ADU-S100.
References
-
Corrales, L., et al. (2015).[1][3][4] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity.[2][4] Cell Reports, 11(7), 1018-1030.[1]
-
Gasser, S., et al. (2016).[1] The STING agonist ADU-S100 (MI-W815) activates human and mouse STING.[1][4] Cancer Research, 76(14 Supplement).[1]
-
Wilson, D.R., et al. (2023).[1] Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation.[1][5] Nanomaterials, 13(4), 724.[1]
Improving the delivery efficiency of liposome-encapsulated ADU-S100 enantiomer
Case ID: STING-LNP-001 Support Tier: Level 3 (Senior Application Scientist) Topic: Improving Delivery Efficiency of Liposome-Encapsulated ADU-S100 Enantiomer Status: Open[1]
Executive Summary
You are encountering challenges with ADU-S100 (MI-W815) , a synthetic cyclic dinucleotide (CDN) STING agonist. While ADU-S100 is a potent inducer of Type I interferons, its physicochemical properties—specifically its high hydrophilicity, negative charge (two phosphate groups), and susceptibility to enzymatic degradation—make it a difficult candidate for standard liposomal encapsulation.[1]
This guide moves beyond basic thin-film hydration.[1] To achieve high encapsulation efficiency (EE) and cytosolic delivery (essential for STING activation), we must transition to active loading techniques or hybrid Lipid-Calcium-Phosphate (LCP) systems.[1]
Module 1: Formulation & Encapsulation
The Core Problem: Passive vs. Active Loading
Symptom: You are using standard thin-film hydration and achieving <5% Encapsulation Efficiency (EE). Root Cause: ADU-S100 is highly water-soluble.[1] During hydration, the vast majority of the drug remains in the external aqueous phase rather than being trapped in the small aqueous core of the liposomes.
Solution: Calcium Phosphate (CaP) Core Precipitation
To maximize delivery, we recommend a Lipid-Calcium-Phosphate (LCP) nanoparticle approach.[1][2] This method precipitates the ADU-S100 inside a calcium phosphate core, which is then coated with a lipid bilayer. This achieves two goals:
-
High EE: The precipitation drives the drug into the core.
-
Endosomal Escape: The CaP core dissolves in the acidic endosome, increasing osmotic pressure and bursting the vesicle to release ADU-S100 into the cytosol.
Protocol: LCP Nanoparticle Synthesis for ADU-S100
Reagents:
-
Phase A (Ca/Drug): 500 mM
+ ADU-S100 (1 mg/mL) in water.[1] -
Phase B (Phosphate): 50 mM
(pH 9.[1]0) in water.[1][3] -
Lipids: DOTAP/DOPC/Cholesterol/DSPE-PEG2000 (40:20:35:5 molar ratio) dissolved in chloroform.[1]
Step-by-Step Workflow:
-
Microemulsion Preparation:
-
Mix 100 µL of Phase A into 5 mL of Oil Phase . Stir until clear (Emulsion 1).
-
Mix 100 µL of Phase B into 5 mL of Oil Phase . Stir until clear (Emulsion 2).
-
-
Core Formation:
-
Mix Emulsion 1 and Emulsion 2 dropwise. Stir for 20 min. The Calcium Phosphate/ADU-S100 cores will precipitate inside the inverse micelles.
-
-
Washing:
-
Add 10 mL absolute ethanol to break the emulsion.
-
Centrifuge (10,000 x g, 15 min) to pellet the CaP/ADU-S100 cores.[1]
-
Wash pellets 2x with ethanol to remove surfactant.
-
-
Lipid Coating:
-
Resuspend the core pellet in 1 mL chloroform containing your Lipids .
-
Add 500 µL water (or buffer).[1]
-
Evaporate the chloroform under reduced pressure (Rotary Evaporator) or nitrogen stream.[1] As the solvent evaporates, the lipids will spontaneously invert and form a bilayer around the hydrophilic cores.
-
-
Final QC:
Module 2: Visualization of Workflow
The following diagram illustrates the LCP synthesis pathway described above.
Figure 1: Workflow for generating Lipid-Calcium-Phosphate (LCP) nanoparticles to actively load ADU-S100.
Module 3: Biological Performance & Mechanism
The "PEG Dilemma" & Endosomal Escape
Issue: High PEGylation increases circulation time (good) but prevents the liposome from fusing with the endosomal membrane (bad). Impact: If ADU-S100 stays in the endosome, it cannot bind STING (which is located on the Endoplasmic Reticulum membrane).[1]
Troubleshooting Table: Optimization Parameters
| Parameter | Recommendation | Rationale |
| PEG Lipid % | 1% - 5% (Use DSPE-PEG2000) | Higher (>5%) inhibits cellular uptake.[1] Lower (<1%) causes aggregation in serum.[1] |
| Lipid Choice | Include DOTAP (Cationic) or DLin-MC3-DMA (Ionizable) | Cationic lipids aid interaction with anionic cell membranes.[1] Ionizable lipids allow endosomal escape via the "proton sponge" effect. |
| Core Composition | CaP (Calcium Phosphate) | Dissolves at pH < 5.5 (Endosome), creating osmotic pressure that bursts the vesicle (The "Pop" mechanism).[1] |
Mechanism of Action Diagram
This diagram details the critical "Endosomal Escape" step required for ADU-S100 efficacy.[1]
Figure 2: Intracellular trafficking pathway.[1] Note that the "Burst" step is the critical failure point for most standard liposome formulations.
Frequently Asked Questions (Troubleshooting)
Q1: My Polydispersity Index (PDI) is > 0.3. Is this acceptable?
-
Answer: No. For intravenous administration, a PDI < 0.2 is required to ensure uniform biodistribution. High PDI suggests aggregation.[1]
-
Fix: Increase the sonication time during the emulsion phase or use a microfluidic mixer if available. Ensure your lipid film is completely dissolved in chloroform before evaporation.
Q2: Why use Calcium Phosphate instead of just cationic lipids (DOTAP)?
-
Answer: While DOTAP complexes with ADU-S100 via charge (electrostatics), it often leads to "leaky" liposomes in serum because serum proteins (like albumin) displace the drug.[1] The CaP core physically traps the drug in a solid precipitate, protecting it until it reaches the acidic environment of the tumor cell endosome [1].
Q3: Can I use ethanol injection instead of the LCP method?
-
Answer: Yes, but expect lower encapsulation efficiency (~30-40%).[1] If using ethanol injection, you must use an acidic buffer (pH 4) during mixing to protonate the lipids (if using ionizable lipids) and then dialyze against PBS (pH 7.[1]4) to remove ethanol and neutralize.[1]
References
-
Li, J., Chen, Y. C., Tseng, Y. C., Mozumdar, S., & Huang, L. (2010).[1] Biodegradable calcium phosphate nanoparticle with lipid coating for systemic siRNA delivery.[5] Journal of Controlled Release, 142(3), 416-421.[1] [1]
-
Corrales, L., Glickman, L. H., McWhirter, S. M., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports, 11(7), 1018–1030.[1] [1]
-
Koshy, S. T., Cheung, A. S., Gu, L., Graveline, A. R., & Mooney, D. J. (2017).[1] Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy.[6][7][8] Advanced Biosystems, 1(1-2), 1600013.[1] [1]
-
Hanson, M. C., Crespo, M. P., Abraham, W., et al. (2015).[1] Nanoparticulate STING agonists are potent lymph node-targeted vaccine adjuvants.[1] Journal of Clinical Investigation, 125(6), 2532–2546.[1] [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Lipid-Calcium Phosphate Nanoparticles for Delivery to the Lymphatic System and SPECT/CT Imaging of Lymph Node Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | Biodegradable calcium phosphate nanoparticle with lipid coating for systemic siRNA delivery | ID: rj430d251 | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. ovid.com [ovid.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Frontiers | Putting the sting back in STING therapy: novel delivery vehicles for improved STING activation [frontiersin.org]
Minimizing variability in animal studies using ADU-S100 enantiomer
A Technical Guide for Minimizing Variability in Animal Studies Using the Stereochemically Pure ADU-S100 Enantiomer
Welcome to the Technical Support Center for ADU-S100. As Senior Application Scientists with extensive field experience in preclinical immuno-oncology, we have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical and practical advice for utilizing ADU-S100 in animal studies. Our goal is to empower you to conduct robust, reproducible experiments by minimizing variability. This guide moves beyond standard protocols to explain the "why" behind experimental choices, ensuring your studies are built on a foundation of scientific integrity.
Understanding ADU-S100 and the Importance of Stereochemistry
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that has garnered significant interest as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Activation of STING is a critical step in the innate immune response to cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that bridge innate and adaptive immunity for a robust anti-tumor response.[2][3]
A crucial, and often overlooked, aspect of working with ADU-S100 is its stereochemistry. The molecule has two chiral centers at the phosphorus atoms, meaning it can exist as four different stereoisomers. The clinically active and most potent form is the Rp,Rp isomer.[4] Using a mixture of isomers or an incorrect isomer will lead to significantly reduced or unpredictable activity, introducing a major source of variability in your experiments. Therefore, ensuring the chiral purity of your ADU-S100 supply is paramount for obtaining reliable and reproducible data.
The STING Signaling Pathway
The diagram below illustrates the mechanism of action of ADU-S100.
Caption: Mechanism of ADU-S100-mediated STING activation and anti-tumor immunity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of ADU-S100.
Q1: How should I store and handle ADU-S100?
A1: Proper storage is critical to maintain the integrity of ADU-S100.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Keep desiccated and protected from light. |
| Stock Solution in Solvent | -80°C | Up to 1 year | Use a suitable solvent like sterile water or DMSO. Aliquot to avoid repeated freeze-thaw cycles. |
| Diluted Working Solution | 4°C | Use immediately | For in vivo studies, prepare fresh on the day of injection. One study noted storage of a PBS dilution at 4°C.[2] |
Q2: How do I reconstitute lyophilized ADU-S100?
A2: To ensure complete dissolution and accurate concentration, follow these steps:
-
Allow the vial of lyophilized powder to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the recommended volume of sterile, nuclease-free water or PBS to achieve your desired stock concentration. Sonication may be recommended for complete dissolution in water.[2]
-
Gently vortex or pipette to mix until the solution is clear. Avoid vigorous shaking.
-
For long-term storage, aliquot the stock solution into smaller volumes in low-protein-binding tubes and store at -80°C.
Q3: What is the recommended vehicle for in vivo administration?
A3: Sterile phosphate-buffered saline (PBS) is the most commonly used vehicle for intratumoral (i.t.) administration of ADU-S100 in animal studies.[2] Ensure the final formulation is isotonic and at a physiological pH.
Q4: What is a typical dose range for ADU-S100 in mouse tumor models?
A4: The optimal dose can vary depending on the tumor model, administration route, and study endpoints. However, a common dose range for intratumoral injection in mice is 20-100 µg per tumor.[5][6] It is crucial to perform a dose-response study to determine the optimal therapeutic window for your specific model, as higher doses do not always correlate with better efficacy and can sometimes lead to increased toxicity or T-cell exhaustion.[7]
Q5: How can I verify the chiral purity of my ADU-S100 supply?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[8][9] While a specific monograph for ADU-S100 may not be publicly available, methods for separating similar chiral compounds, including cyclic dinucleotides, have been described. These typically involve a chiral stationary phase (CSP). It is recommended to consult with an analytical chemistry expert or a specialized service provider to develop or perform this analysis. The use of affinity capillary electrophoresis with cyclodextrin additives has also been shown to separate cyclic dinucleotide diphosphorothioate diastereomers.[10]
Troubleshooting Guide for In Vivo Studies
Variability in animal studies can arise from multiple sources. This guide provides a structured approach to troubleshooting common issues encountered when working with ADU-S100.
Issue 1: High Variability in Tumor Growth Inhibition Between Animals
| Potential Cause | Troubleshooting Steps | Rationale & Supporting Evidence |
| Inconsistent Intratumoral Injection Technique | 1. Ensure consistent needle depth and placement within the tumor core. 2. Inject slowly and steadily to prevent leakage from the injection site. 3. Standardize the injection volume, which is often a percentage of the tumor volume (e.g., 50%).[2] | Intratumoral administration can result in inconsistent drug distribution within the tumor, leading to variable responses.[11] A standardized and careful injection technique is crucial for reproducible results. |
| Tumor Heterogeneity | 1. Use well-characterized and validated tumor models. 2. Ensure tumors are of a consistent size at the start of treatment. 3. Increase the number of animals per group to account for biological variability. | Tumors can be highly heterogeneous, with genetic and non-genetic differences between cells influencing drug response. This inherent biological variability can lead to a range of outcomes even with consistent treatment. |
| Suboptimal Dose | Perform a dose-titration study to identify the most effective and well-tolerated dose for your specific tumor model. | Studies have shown a dichotomous or non-linear dose-response with ADU-S100, where higher doses may not always lead to better outcomes and can sometimes be less effective than lower doses.[5][7] |
| Compromised Compound Integrity | 1. Verify the chiral purity (Rp,Rp isomer) of your ADU-S100 batch. 2. Prepare fresh dilutions for each experiment. 3. Follow recommended storage and handling procedures meticulously. | The biological activity of ADU-S100 is highly dependent on its specific stereoisomer. Contamination with other, less active isomers will significantly impact efficacy and introduce variability. |
Issue 2: Lack of an Abscopal Effect (No Regression in Distant, Uninjected Tumors)
| Potential Cause | Troubleshooting Steps | Rationale & Supporting Evidence |
| Insufficient T-cell Priming | 1. Confirm target engagement in the injected tumor by measuring pharmacodynamic markers like IFN-β, CXCL9, or CXCL10. 2. Consider combination therapy with an immune checkpoint inhibitor (e.g., anti-PD-1) to enhance T-cell function. | The abscopal effect is dependent on the generation of a systemic, tumor-specific T-cell response.[12][13] If the initial immune activation in the primary tumor is insufficient, a systemic response will not be mounted. Combining ADU-S100 with checkpoint inhibitors has shown synergistic effects in preclinical models.[14] |
| Immunosuppressive Tumor Microenvironment | 1. Analyze the immune cell infiltrate in both injected and non-injected tumors. 2. Consider therapies that target immunosuppressive cells or pathways in combination with ADU-S100. | A highly immunosuppressive microenvironment in the distant tumor can prevent the infiltration and function of activated T-cells, thereby negating the abscopal effect. |
| Host STING Pathway Status | While ADU-S100 can act on both host and tumor cells, some studies suggest that functional STING signaling within the tumor cells themselves is critical for driving both local and systemic anti-tumor immunity following STING agonist therapy.[15] | Ensure your tumor model has an intact STING pathway, or consider this as a variable in your experimental design. |
Issue 3: Unexpected Toxicity (e.g., Excessive Weight Loss, Lethargy)
| Potential Cause | Troubleshooting Steps | Rationale & Supporting Evidence |
| Systemic Cytokine Release | 1. Reduce the dose of ADU-S100. 2. Consider alternative administration routes that limit systemic exposure, such as improved intratumoral injection techniques or novel delivery systems (e.g., liposomes, hydrogels). | Systemic administration or leakage from the tumor can lead to widespread STING activation and a "cytokine storm," causing systemic toxicity.[16][17] Managing toxicity is a significant challenge in the clinical development of STING agonists.[17] |
| Dose and Schedule | Optimize the dosing schedule (e.g., less frequent administration) to allow for recovery between treatments. | Continuous stimulation of the STING pathway can lead to adverse effects, including T-cell death.[18] A well-spaced dosing regimen can help mitigate this. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of ADU-S100.
Caption: General workflow for an in vivo efficacy study using ADU-S100.
Materials:
-
ADU-S100 (Rp,Rp isomer), lyophilized powder
-
Sterile, nuclease-free PBS
-
Syngeneic tumor cells (e.g., CT26, B16-F10)
-
6-8 week old immunocompetent mice (e.g., BALB/c, C57BL/6)
-
Calipers, syringes, and needles
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization: Once tumors reach an average volume of ~100 mm³, randomize mice into treatment groups.
-
Treatment:
-
Prepare a fresh solution of ADU-S100 in sterile PBS on the day of injection.
-
Administer ADU-S100 or vehicle (PBS) via intratumoral injection. The injection volume should be consistent across all animals.
-
Repeat treatments according to the predetermined schedule (e.g., three doses every three days).[5]
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and animal well-being (body weight, clinical signs) throughout the study.
-
At the study endpoint, collect tumors and lymphoid organs for downstream analysis such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, dendritic cells), and cytokine analysis from serum or tumor lysates.[6][19]
-
Protocol 2: Assessment of Pharmacodynamic Biomarkers
To confirm that ADU-S100 is engaging its target and activating the STING pathway, it is essential to measure downstream pharmacodynamic (PD) biomarkers.
Key PD Biomarkers:
-
Type I Interferons (IFN-α/β): The primary cytokines produced upon STING activation.
-
Pro-inflammatory Cytokines: TNF-α, IL-6.
-
Chemokines: CXCL10, CCL5, which are crucial for recruiting T-cells.
-
Interferon-Stimulated Genes (ISGs): Upregulation of genes like Ifnb1, Cxcl10, and Ccl5 can be measured by RT-qPCR.
Sample Collection and Analysis:
-
Timing is critical: Collect samples at peak response times. Cytokine levels in serum can peak within hours of administration. Gene expression changes in the tumor can also be observed within 24 hours.
-
Serum/Plasma: Collect blood at various time points post-injection (e.g., 2, 6, 24 hours) to measure systemic cytokine levels using ELISA or multiplex assays.
-
Tumor Tissue: Harvest tumors at selected time points for analysis of gene expression by RT-qPCR or protein levels by ELISA or histology.
References
- BenchChem. (2025). Technical Support Center: Minimizing Systemic Toxicity of STING Agonists In Vivo. BenchChem.
- Corrales, L., Glickman, L. H., McWhirter, S. M., Kanne, D. B., Sivick, K. E., & Dubensky, T. W., Jr. (2015). Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity. Cell Reports, 11(7), 1018–1030.
- Ghaffari, A., et al. (2021). Cellular selectivity of STING stimulation determines priming of anti-tumor T cell responses. eLife, 10, e68832.
- Alnasser, M., et al. (2023). Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models. Pharmaceuticals, 16(11), 1599.
- Li, K., et al. (2024). Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration.
- Li, K., et al. (2024). Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration.
- Li, K., et al. (2024). Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration.
- Frontiers. (2024). Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. Frontiers in Immunology.
- Wang, C., et al. (2022). Intratumoral administration of STING-activating nanovaccine enhances T cell immunotherapy. Journal for ImmunoTherapy of Cancer, 10(5), e004542.
- Gašpar, A., et al. (2024). The separation of cyclic diadenosine diphosphorothioate and the diastereomers of its difluorinated derivative.
- Wang, D., et al. (2023). Liposomal Delivery of MIW815 (ADU-S100)
- Hajiabadi, Z., et al. (2023). Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26. Iranian Journal of Veterinary Science and Technology, 15(2), 29-37.
- Targeted Oncology. (2022). The Potential of STING Agonists Is Explored in Cancer. Targeted Oncology.
- Lemos, H., et al. (2020). Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity. Journal for ImmunoTherapy of Cancer, 8(2), e001058.
- Ho, J. S. L., et al. (2024).
- Fitzgerald, K. A., & Kagan, J. C. (2020). Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy. Trends in Immunology, 41(7), 598-611.
- Annibal, A., et al. (2021). Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo. Analytical and Bioanalytical Chemistry, 413(26), 6591–6601.
- Skinner, D. D., et al. (2025). Systemic STING agonist therapy drives expression of interferon stimulated genes and downstream production of cytokines in dogs with solid tumors. Journal for ImmunoTherapy of Cancer, 13(1), e009145.
- Burhenne, H., & Kaever, V. (2013). Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS. Methods in Molecular Biology, 1016, 27–37.
- MedChemExpress. (n.d.). 2'3'-c-di-AM(PS)2 (Rp,Rp) (ADU-S100). MedChemExpress.
- Meric-Bernstam, F., et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas. Clinical Cancer Research, 28(4), 677–688.
- Novartis. (2021). A Phase 2 Study of ADU-S100 in Combination With Pembrolizumab in Subjects With Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma. Clinical Trial Protocol.
- Burhenne, H., & Kaever, V. (2013). Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS. Methods in Molecular Biology, 1016, 27–37.
- Cayman Chemical. (n.d.). ADU-S100 (CAS 1638750-95-4). Cayman Chemical.
- Shah, M. A., et al. (2021). Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model. Oncotarget, 12(4), 292–303.
- Burga, R. A., et al. (2021). Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma. Clinical Cancer Research, 27(20), 5676–5688.
- Meric-Bernstam, F., et al. (2023). Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study. Clinical Cancer Research, 29(1), 74–84.
- National Cancer Institute. (n.d.). Definition of STING-activating cyclic dinucleotide agonist ADU-S100. NCI Drug Dictionary.
- Vatner, R. E., et al. (2023). Functional tumor cell-intrinsic STING, not host STING, drives local and systemic antitumor immunity and therapy efficacy following cryoablation. Journal for ImmunoTherapy of Cancer, 11(8), e007127.
- D.V. Tereshchenkov. (2017). Development of method for preliminary identification of cyclic dinucleotides in bacterial cultures. DSpace.
- Kounatidis, I., et al. (2021). Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer. Frontiers in Immunology, 12, 645152.
- Sweis, R. F. (2023). Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study. Sweis Lab.
- Li, T., et al. (2023). Epigenetic state determines the in vivo efficacy of STING agonist therapy.
- Wainer, I. W. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy. (2023). Journal of Pharmaceutical Sciences.
- Twohig, M., et al. (2015). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC2) with UV Detection.
- Ilisz, I., et al. (2024).
- American Association for Cancer Research. (2024). Abstract 2367: STING agonist ADU-S100 improves the antitumor response of CLDN18.
- bioRxiv. (2023). Synthetic STING agonists elicit powerful vaccine adjuvancy providing robust central memory and anti-tumour effects. bioRxiv.
- Patel, K., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-10.
- Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives. (2023). Journal of Controlled Release, 363, 467-485.
- BenchChem. (2025). Comparative Analysis of STING Agonists for Cancer Immunotherapy: ADU-S100 vs. Other Agents. BenchChem.
- Drexel University. (2021). Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model. Drexel University Research.
Sources
- 1. Facebook [cancer.gov]
- 2. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model | Oncotarget [oncotarget.com]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 7. Cellular selectivity of STING stimulation determines priming of anti-tumor T cell responses | bioRxiv [biorxiv.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. d-nb.info [d-nb.info]
- 11. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration | springermedizin.de [springermedizin.de]
- 13. Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 18. Systemic STING agonist therapy drives expression of interferon stimulated genes and downstream production of cytokines in dogs with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ADU-S100 (MIW815) Cell Culture Protocols
Topic: Ensuring Signal Purity & Avoiding Contamination in STING Agonist Assays
Core Technical Directive
To: Research Scientists & Assay Development Leads From: Senior Application Scientist, Immunology Division
Working with ADU-S100 (MIW815) requires a paradigm shift from standard small-molecule handling.[1] Unlike typical chemotherapeutics, ADU-S100 is a pathogen-associated molecular pattern (PAMP) mimic .[1] It activates the STING pathway by simulating the presence of cytosolic DNA.[2][3][4]
The Critical Risk: Because ADU-S100 mimics a bacterial infection signal, any biological contamination (bacteria, mycoplasma) or chemical impurity (endotoxin/LPS) will trigger overlapping pathways (TLR4, TLR9), rendering your data uninterpretable.[1] You are not just avoiding "contamination" for cell health; you are avoiding signal contamination .[1]
This guide provides a self-validating workflow to ensure that the immune response you measure is exclusively driven by ADU-S100 activation of the
Reagent Integrity: The Chemical Vector
The "Enantiomer" Issue: Stereochemical Purity
ADU-S100 is a synthetic cyclic dinucleotide (CDN) with two phosphorothioate linkages.[1] This creates chiral centers at the phosphorus atoms.
-
Active Agent: ADU-S100 is specifically the
isomer (dithio-cyclic GMP-AMP).[1] -
The Risk: "Racemic" mixtures or lower-grade synthesis byproducts often contain
or isomers. These bind STING with significantly lower affinity (or not at all), diluting your effective concentration and altering values.[1] -
Action: Verify your Certificate of Analysis (CoA). Ensure stereochemical purity is >98% for the
isomer.
Endotoxin Controls (LPS)
Endotoxin (Lipopolysaccharide) activates TLR4, which induces NF-
-
Threshold: Reagents must contain < 0.1 EU/µg (Endotoxin Units).
-
Validation: Do not assume "Cell Culture Grade" is sufficient. If you observe high background cytokine release in vehicle controls, perform a Limulus Amebocyte Lysate (LAL) assay on your reconstituted ADU-S100 stock.[1]
Protocol: Reconstitution & Handling
Objective: solubilize the highly stable bis-phosphothioate salt without introducing nucleases or endotoxins.
Step-by-Step Reconstitution
-
Solvent Selection: Use Endotoxin-Free Water or sterile PBS (pH 7.4).[1] Avoid DMSO if possible; ADU-S100 (sodium or ammonium salt) is highly water-soluble (>36 mg/mL).[1]
-
Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of vehicle added to cells.[1]
-
Sterilization (CRITICAL):
-
Storage: Aliquot immediately into single-use LoBind tubes. Store at -20°C (stable for >1 year). Avoid freeze-thaw cycles, which can cause precipitation of the salt form.
Visualizing the Workflow
Figure 1: Sterile Reconstitution Workflow. Ensures removal of biological contaminants without thermal degradation of the CDN structure.[1]
Cell Culture Workflow: The Biological Vector
Preventing Cross-Well Contamination
ADU-S100 is potent (nanomolar affinity).[1] Micro-droplets (aerosols) transferred via pipetting can activate STING in negative control wells.[1]
-
Technique: Use filter tips exclusively.
-
Plate Layout: Separate treatment wells from control wells by at least one column of media-only "moat" wells to prevent vapor/aerosol crossover.
The "False Positive" Loop (Signaling Crosstalk)
The diagram below illustrates why biological contamination is fatal to ADU-S100 data integrity.
Figure 2: The Contamination Feedback Loop. Demonstrates how bacterial byproducts (LPS, CpG) activate the same downstream effectors (IRF3/NF-κB) as ADU-S100, making it impossible to distinguish drug efficacy from infection.[1]
Troubleshooting Matrix & FAQs
Symptom: High Background in Negative Controls
Q: My untreated cells are showing high IFN-
-
Diagnosis: Likely Endotoxin or Mycoplasma contamination.[1]
-
Solution:
Symptom: Precipitation in Media
Q: I see crystals forming when I add ADU-S100 to the media.
-
Diagnosis: Salt shock.[1] ADU-S100 is often a disodium salt.[1][5][6] Adding high concentrations directly to serum-free media rich in calcium/magnesium can cause precipitation.[1]
-
Solution: Dilute the drug in a small volume of PBS or media containing serum (proteins help solubilize) before adding to the main culture.
Symptom: Inconsistent
Q: My dose-response curve shifts significantly between batches.
-
Diagnosis: Stereochemical impurity or degradation.[1]
-
Solution:
Data Summary: Expected vs. Contaminated Profiles
| Parameter | Pure ADU-S100 Response | Contaminated (LPS/Bacteria) |
| Dose Response | Sigmoidal, clear plateau | High baseline, flat or erratic |
| Polymyxin B Effect | No change in signal | Signal decreases |
| STING KO Cells | Zero signal | High signal (TLR4 mediated) |
| Visual Appearance | Clear media | Turbid or acidic (yellow) media |
References
-
Corrales, L., et al. (2015).[1] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports, 11(7), 1018–1030.[1] Link[1]
-
Sivick, K. E., et al. (2018).[1][5] Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity.[1][5][7] Cell Reports, 25(11), 3074–3085.[1][5] Link[1]
-
Gao, P., et al. (2013).[1] Structure-function analysis of STING activation by cyclic dinucleotides. Cell, 154(4), 748–762.[1] Link[1]
-
Chemietek Technical Data. (n.d.). ADU-S100 (MIW815) Stereochemistry and Solubility Data. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 3. Frontiers | Putting the sting back in STING therapy: novel delivery vehicles for improved STING activation [frontiersin.org]
- 4. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation [mdpi.com]
- 5. ADU-S100 sodium salt - LKT Labs [lktlabs.com]
- 6. ADU-S100 (MIW815, ML RR-S2 CDA) | STING agonist | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Immune Activation with ADU-S100 and its Enantiomer
Welcome to the technical support guide for researchers utilizing ADU-S100 (also known as MIW815 or ML RR-S2-CDG) and its corresponding inactive enantiomer. As a potent activator of the STING (Stimulator of Interferon Genes) pathway, ADU-S100 is a critical tool in cancer immunotherapy and vaccine development research.[1][2] However, its use can present challenges, particularly in interpreting baseline immune activation and understanding differential effects compared to its enantiomer.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the STING pathway to empower you to navigate these complexities, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is ADU-S100 and how does it activate the STING pathway?
ADU-S100 is a synthetic cyclic dinucleotide (CDN) that acts as a STING agonist.[2][3] The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a sign of viral infection or cellular damage.[4][5]
Here's a simplified breakdown of the pathway:
-
Detection: When cytosolic DNA is present, the enzyme cyclic GMP-AMP synthase (cGAS) binds to it.
-
Second Messenger Synthesis: cGAS then synthesizes the second messenger molecule, cyclic GMP-AMP (cGAMP).[6]
-
STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum.[5][7] This binding event causes STING to change its conformation and translocate.[5]
-
Downstream Signaling: Activated STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[5][6]
-
Immune Response: Phosphorylated IRF3 moves to the nucleus and drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, initiating a powerful anti-viral and anti-tumor immune response.[4][7]
ADU-S100 mimics the action of cGAMP, directly binding to and activating STING to trigger this downstream signaling cascade.[8][9]
Q2: What is the purpose of the enantiomer of ADU-S100?
The enantiomer of ADU-S100, often referred to as ML RS-S2-CDG, serves as a crucial negative control in experiments. Due to its different stereochemistry, it does not productively bind to the STING protein and therefore should not induce a STING-dependent immune response. Its use helps to distinguish between STING-specific effects of ADU-S100 and any potential off-target or non-specific effects.
Q3: What are the common readouts for measuring STING activation?
Common readouts for STING activation include:
-
Phosphorylation of STING, TBK1, and IRF3: These are early and specific indicators of pathway activation, often measured by Western blot or flow cytometry.
-
Cytokine and Chemokine Production: The production of type I interferons (e.g., IFN-β) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL10) are key downstream effects. These are typically measured by ELISA, Luminex, or quantitative PCR (qPCR).[10][11]
-
Upregulation of Cell Surface Markers: Activation of immune cells, such as dendritic cells, can be assessed by measuring the upregulation of co-stimulatory molecules like CD80, CD86, and CD40 via flow cytometry.[12]
-
Reporter Gene Assays: Cell lines engineered with a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE) can be used to quantify the level of type I interferon signaling.[8]
Q4: Why am I observing high baseline immune activation in my untreated or vehicle-treated control cells?
High baseline immune activation in control cells can be a significant issue, masking the true effect of your STING agonist. Several factors can contribute to this:
-
Cell Culture Conditions:
-
Contamination: Mycoplasma or other microbial contamination can trigger innate immune pathways. Regular testing for contamination is essential.
-
Cell Stress: Over-confluent cultures, nutrient deprivation, or harsh handling can lead to cell stress and the release of damage-associated molecular patterns (DAMPs), which may activate immune signaling.
-
Endotoxins: Contamination of media, sera, or reagents with lipopolysaccharide (LPS) can activate Toll-like receptor 4 (TLR4), leading to a pro-inflammatory response.
-
-
Inherent Cell Line Characteristics: Some cell lines may have constitutively active immune signaling pathways due to their genetic background or derivation from a tumor microenvironment.[10][13]
-
Reagent Quality: The quality of reagents, including vehicle controls like DMSO, can impact baseline activation. It is crucial to use high-purity, sterile reagents.
Troubleshooting Guide: Interpreting Baseline Immune Activation
This section provides a structured approach to troubleshooting unexpected baseline immune activation in your experiments.
Problem 1: High background signal in cytokine assays (ELISA, Luminex) in vehicle-treated cells.
Possible Cause: Your cells may be experiencing stress or have underlying activation issues.
Troubleshooting Workflow:
Caption: The cGAS-STING signaling pathway and the point of activation by ADU-S100.
By systematically addressing potential sources of error and carefully interpreting your data with the appropriate controls, you can generate reliable and meaningful results in your research with STING agonists.
References
- Barber, G. N. (2015). STING: infection, inflammation and cancer. Nature Reviews Immunology, 15(12), 760-770.
-
Wikipedia. (n.d.). cGAS–STING cytosolic DNA sensing pathway. Retrieved February 15, 2026, from [Link]
-
Drug Discovery and Therapeutic Target. (2025, March 11). Regulation and function of the cGAS-STING pathway: Mechanisms, post-tr. Retrieved February 15, 2026, from [Link]
-
Zhang, H., et al. (2025, August 12). Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment. Journal of Translational Medicine. Retrieved February 15, 2026, from [Link]
-
Bio-Rad. (n.d.). cGAS-STING Signaling Pathway. Retrieved February 15, 2026, from [Link]
- Motwani, M., et al. (2019).
-
NeoGenomics Laboratories. (n.d.). AACR 2024 Interrogation of STING induced cytokines in the tumor microenvironment using an Integrated MultiOmyx-RNAscope panel for spatial and quantitative profiling. Retrieved February 15, 2026, from [Link]
- Le, Na A., et al. (2021). Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy. Cancers, 13(5), 1158.
- Wang, L., et al. (2019). STING Signaling in Melanoma Cells Shapes Antigenicity and Can Promote Antitumor T-cell Activity. Cancer Immunology Research, 7(11), 1836-1847.
- Stang, E., et al. (2020). Sting Is Commonly and Differentially Expressed in T- and Nk-Cell but Not B-Cell Non-Hodgkin Lymphomas. Cancers, 12(11), 3196.
-
ResearchGate. (n.d.). Molecular characterization of Sting knockout cancer cell lines. Retrieved February 15, 2026, from [Link]
- Curtin, L., et al. (2019). The Role of In Vitro Immune Response Assessment for Biomaterials.
-
AACR Journals. (2024, March 22). Abstract 94: Interrogation of STING induced cytokines in the tumor microenvironment using an Integrated MultiOmyx-RNAscope panel for spatial and quantitative profiling. Retrieved February 15, 2026, from [Link]
-
MDPI. (2024, June 30). Stimulator of Interferon Genes Protein (STING) Expression in Cancer Cells. Retrieved February 15, 2026, from [Link]
- Li, Y., et al. (2022). Unexpected Breg-NK crosstalk in STING agonist therapy.
- Triulzi, C., et al. (2018). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods in Enzymology, 610, 89-111.
- Zhang, R., et al. (2023). Liposomal Delivery of MIW815 (ADU-S100)
-
Frontiers. (2025, February 4). Bioinformatic characterization of STING expression in hematological malignancies reveals association with prognosis and anti-tumor immunity. Retrieved February 15, 2026, from [Link]
-
National Cancer Institute. (n.d.). Definition of STING-activating cyclic dinucleotide agonist ADU-S100. Retrieved February 15, 2026, from [Link]
-
Atherton, M. J., et al. (2025, December 11). Systemic STING agonist therapy drives expression of interferon stimulated genes and downstream production of cytokines in dogs with solid tumors. Journal for ImmunoTherapy of Cancer. Retrieved February 15, 2026, from [Link]
-
Van den Eynde, A., et al. (2025, March 27). STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy. Advanced Drug Delivery Reviews. Retrieved February 15, 2026, from [Link]
- Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
Pelago Bioscience. (n.d.). CETSA. Retrieved February 15, 2026, from [Link]
- Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 220-230.
-
Frontiers. (n.d.). In Vitro Exposure of Primary Human T Cells and Monocytes to Polyclonal Stimuli Reveals a Basal Susceptibility to Display an Impaired Cellular Immune Response and Develop Severe COVID-19. Retrieved February 15, 2026, from [Link]
-
Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26. (n.d.). Retrieved February 15, 2026, from [Link]
-
bioRxiv. (2025, February 27). Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists. Retrieved February 15, 2026, from [Link]
- Conjugated STING agonists. (2021). RSC Chemical Biology, 2(5), 1369-1384.
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 15, 2026, from [Link]
- Development of a light-activated STING agonist. (2022). Chemical Science, 13(31), 8963-8969.
- The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy. (2023). Current Oncology Reports, 25(4), 349-358.
-
OncLive. (2016, April 29). Thomas Dubensky on How ADU-S100 Activates STING. Retrieved February 15, 2026, from [Link]
- Kwon, J., & Bakhoum, S. F. (2018). Role of the cGAS–STING pathway in cancer development and oncotherapeutic approaches. The EMBO Journal, 37(23), e100377.
-
ResearchGate. (n.d.). Fig. 5. Synthetic RR-S2 CDA increased STINGVAX ' s potency. Retrieved February 15, 2026, from [Link]
- Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study. (2021). Clinical Cancer Research, 27(18), 5016-5026.
-
Frontiers. (2019, March 27). Evaluation of in vitro Assays to Assess the Modulation of Dendritic Cells Functions by Therapeutic Antibodies and Aggregates. Retrieved February 15, 2026, from [Link]
- High potency STING agonists engage unique myeloid pathways to reverse pancreatic cancer immune privilege. (2021). Journal for ImmunoTherapy of Cancer, 9(8), e002826.
-
ACS Omega. (2025, November 21). Loading of STING Agonist into Lipid Nanoparticles Boosts Dendritic Cell Activation. Retrieved February 15, 2026, from [Link]
- STING agonists/antagonists: their potential as therapeutics and future developments. (2022). Novartis Institutes for BioMedical Research.
-
ResearchGate. (n.d.). Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists. Retrieved February 15, 2026, from [Link]
-
ASM Journals. (n.d.). Development of In Vitro Correlate Assays of Immunity to Infection with Yersinia pestis | Clinical and Vaccine Immunology. Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facebook [cancer.gov]
- 3. ADU-S100 sodium salt - LKT Labs [lktlabs.com]
- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. dovepress.com [dovepress.com]
- 7. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Role of In Vitro Immune Response Assessment for Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sting Is Commonly and Differentially Expressed in T- and Nk-Cell but Not B-Cell Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ADU-S100 (MI-W815) & Negative Control Optimization
Status: Operational Operator: Senior Application Scientist Topic: Refinement of Negative Control Experiments (Stereochemical & Functional Validation)
Core Directive & Scope
This guide addresses the technical nuances of using ADU-S100 (MI-W815) , a synthetic cyclic dinucleotide (CDN) STING agonist, and its critical negative control enantiomers/diastereomers .
The Scientific Reality:
ADU-S100 derives its potency from specific stereochemistry—typically the (
Common User Pain Point: "Why does my negative control show background activity?" This guide focuses on distinguishing true STING activation from off-target adenosine signaling and endotoxin artifacts.
Experimental Design & Compound Integrity
Module A: The Chemistry of Control
You cannot interpret your data without understanding the stereochemical difference between your agonist and your control.
| Feature | ADU-S100 (Active Agonist) | Negative Control (Inactive Isomer) |
| Stereochemistry | ( | Typically ( |
| STING Binding | High Affinity ( | Low/No Affinity or "Non-Closing" Binding |
| Mechanism | Induces 180° rotation of STING ligand-binding domain (LBD) lid | Fails to induce LBD rotation; no TBK1 recruitment |
| Hydrolysis Resistance | High (Phosphorothioate bonds) | Variable (depends on specific modification) |
| Solubility | Water/PBS (>30 mg/mL) | Water/PBS (Similar to active) |
Module B: Reconstitution Protocol
Avoid "Ghost Signals" caused by aggregation.
-
Solvent: Use sterile, endotoxin-free water or PBS (pH 7.4). Avoid DMSO if possible, as it can induce cellular stress responses that mimic innate immune activation.
-
Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of vehicle added to cells.
-
Sonication: CDNs can form microscopic aggregates. Sonicate stocks for 5 minutes in a water bath at room temperature before aliquoting.
-
Storage: Aliquot immediately. Do not freeze-thaw more than 3 times. Store at -20°C or -80°C.
Troubleshooting & FAQs
Issue 1: "My Negative Control is inducing cytokine release (IL-6/IFN-β)."
Diagnosis: This is the most common artifact. It usually stems from one of two causes:
-
The Adenosine Sink: At high concentrations (>10
M), CDNs can degrade into adenosine or directly bind Adenosine Receptors (A2a, A2b), triggering cAMP pathways that modulate cytokine release. -
Endotoxin Contamination: The synthesis process for CDNs can introduce LPS.
The Fix (Experimental Workflow):
Figure 1: Decision matrix for diagnosing background signals in negative control experiments. Use STING knockout lines to definitively rule out on-target activity.
Issue 2: "In vivo, the negative control group shows tumor regression."
Diagnosis: The "inactive" isomer might still possess immunogenicity. The backbone of the dinucleotide can act as a substrate for other innate sensors or degrade into immuno-active metabolites. Furthermore, the vehicle (often liposomal or polymeric formulations used for delivery) is rarely inert.
The Fix:
-
Vehicle-Only Control: Always include a group receiving the delivery vehicle (e.g., liposomes) without any CDN.
-
Dose De-escalation: ADU-S100 is potent. If you are dosing at 50-100
g/mouse , you may be overdosing the control. Titrate down to find the window where ADU-S100 is active but the control is silent.
Mechanistic Visualization: The STING "Lid" Logic
To understand why the enantiomer fails, you must visualize the binding mechanics. ADU-S100 acts as a "molecular glue" that shuts the STING lid. The negative control occupies the pocket but acts like a doorstop—preventing the lid from closing.
Figure 2: Mechanistic divergence. The negative control may bind, but it fails to induce the structural "lid closure" necessary for downstream signaling.
References & Authoritative Grounding
-
Corrales, L., et al. (2015). "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity."[1][2][3] Cell Reports.
-
Significance: The seminal paper establishing ADU-S100 (MI-W815) and its mechanism of action compared to endogenous cGAMP.
-
-
Ghaffari, A., et al. (2021). "Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer." Frontiers in Immunology.
-
Significance: Details the use of ADU-S100 analogs and controls in co-culture systems.
-
-
Sivick, K. E., et al. (2018). "Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity." Cell Reports.
-
Significance: Discusses the dose-dependent effects and the importance of precise control over STING activation levels.
-
-
Ong, W. W., et al. (2020). "Extracellular cyclic dinucleotides induce polarized responses in barrier epithelial cells by adenosine signaling." Nature Communications.
-
Significance: Critical reference for the "Adenosine Sink" troubleshooting section, explaining how CDNs degrade and activate adenosine receptors.
-
Sources
Validation & Comparative
Technical Guide: Validating ADU-S100 Enantiomer as a Negative Control for STING Activation
Executive Summary
In STING (Stimulator of Interferon Genes) pathway research, distinguishing on-target agonism from off-target cytotoxicity is critical. ADU-S100 (MIW815) , a synthetic cyclic dinucleotide (CDN) with (
To validate experimental results, researchers must use a Negative Control , typically the (
This guide provides the mechanistic rationale, comparative data, and step-by-step protocols to validate this negative control system in your laboratory.
Molecular Mechanism: The Stereochemical Switch
The efficacy of ADU-S100 relies on the precise geometry of its phosphorothioate bridges. STING activation is a conformational checkpoint:
-
Binding: The CDN binds to the central pocket of the STING dimer.
-
Lid Closure: The (
) configuration of ADU-S100 engages specific Arginine (Arg238) and Tyrosine (Tyr167) residues, forcing the STING "lid" (residues 230–240) to close. -
Signaling: Lid closure is the prerequisite for STING translocation from the ER to the Golgi and subsequent recruitment of TBK1.
The Negative Control (
Visualization: STING Activation Logic
Figure 1: Mechanistic divergence between ADU-S100 and its negative control. The pathway bifurcates at the "Lid Closure" step, determined strictly by phosphorothioate stereochemistry.
Comparative Profiling
Use the table below to benchmark your internal QC data.
| Feature | ADU-S100 (Active) | ADU-S100 Negative Control | 2'3'-cGAMP (Endogenous) |
| Chemical Name | ( | ( | Cyclic [G(2',5')pA(3',5')p] |
| STING Binding ( | ~4–10 nM (High Affinity) | > 10 µM (Low/No Affinity) | ~20 nM |
| Human STING Activation | Pan-genotypic (WT, HAQ, REF) | Inactive | Pan-genotypic |
| Murine STING Activation | Active | Inactive | Active |
| Hydrolysis Resistance | High (Phosphorothioate) | High (Phosphorothioate) | Low (Cleaved by ENPP1) |
| Typical | 0.1 – 1.0 µM | > 50 µM (No induction) | 1.0 – 10 µM |
| Solubility (PBS) | > 50 mM | > 50 mM | > 50 mM |
Critical Insight: The Negative Control is resistant to ENPP1 hydrolysis just like the active drug. This rules out "metabolic stability" as a confounding variable; any lack of activity is due solely to receptor non-engagement.
Validation Protocols
To rigorously validate the negative control in your specific model, perform the following two assays.
Protocol A: Western Blot for Pathway Activation (Phospho-IRF3)
Objective: Confirm that ADU-S100 induces phosphorylation of IRF3 (S396) while the negative control does not.
Materials:
-
Cells: THP-1 (Human Monocytes) or RAW 264.7 (Mouse Macrophages).
-
Reagents: ADU-S100, ADU-S100 Negative Control, Digitonin (permeabilization agent if not using liposomes).
-
Antibodies: p-IRF3 (Ser396), Total IRF3, p-STING (Ser366),
-Actin.
Workflow:
-
Seed Cells:
cells/well in 6-well plates. Rest overnight. -
Treatment:
-
Incubation: 2–4 hours (Peak phosphorylation occurs early).
-
Lysis: Wash with cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.
-
Detection: Run SDS-PAGE. Probe for p-IRF3.
Expected Result: Strong p-IRF3 band in Condition 2. No band (comparable to Vehicle) in Conditions 3 and 4.
Protocol B: Functional Reporter Assay (ISG-Luciferase)
Objective: Quantify the dynamic range between the active drug and the negative control.
Workflow Visualization:
Figure 2: Functional assay workflow. Simultaneous viability testing (Step 3b) is mandatory to ensure the negative control is not simply killing cells.
Step-by-Step:
-
Preparation: Use THP-1 Dual™ cells (InvivoGen) or similar ISG-reporter lines.
-
Dosing: Prepare a 1:3 serial dilution of both ADU-S100 and the Negative Control starting at
. -
Incubation: 20–24 hours.
-
Readout: Measure Luminescence (ISG activity).
-
Analysis: Plot log(agonist) vs. Response.
-
Valid System: ADU-S100 shows sigmoidal dose-response (
). Negative Control shows a flat line.
-
Troubleshooting & FAQs
Q: The Negative Control shows slight activity at very high concentrations (>50 µM). Is this normal?
-
A: Yes. At extremely high concentrations, non-specific charge interactions or trace contamination with the active isomer (if purity is <99%) can cause minor STING aggregation. Always calculate the Therapeutic Index: if the signal is <5% of the active drug at the same concentration, the control is valid.
Q: Can I use the Negative Control to test for cytosolic DNA sensing (cGAS)?
-
A: No. ADU-S100 and its enantiomer bypass cGAS and bind STING directly. To control for cGAS upstream, you would need a cGAS inhibitor (e.g., RU.521), not a STING ligand control.
Q: My cells are dying with the Negative Control.
-
A: Check the salt form. Both ADU-S100 and the control are often supplied as Ammonium or Sodium salts. Ensure you are not exceeding the toxicity threshold of the counter-ion or the transfection reagent (if used, though ADU-S100 is often self-delivering in monocytes).
References
-
Corrales, L., et al. (2015).[3][5] Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity.[3] Cell Reports, 11(7), 1018–1030.[3]
-
Gao, P., et al. (2013). Structure-function analysis of STING activation by c[G(2’,5’)pA(3’,5’)p] and targeting by antiviral DMXAA. Cell, 154(4), 748-762.
-
InvivoGen. (n.d.).[6] 2'3'-c-di-AM(PS)2 (Rp,Rp) & Control Product Sheets.
-
Fu, J., et al. (2015).[5] STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade.[5] Science Translational Medicine, 7(283), 283ra52.
Sources
- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 2. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model | Oncotarget [oncotarget.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the bioactivity of ADU-S100 enantiomer versus the active (Rp,Rp) isomer
Comparative Bioactivity Guide: ADU-S100 vs. Stereoisomers
Executive Summary
ADU-S100 (MI-W815) is a synthetic cyclic dinucleotide (CDN) agonist of STING (Stimulator of Interferon Genes) designed for enhanced stability and potency compared to endogenous ligands.[1][2][3] Its bioactivity is strictly governed by the stereochemistry of its phosphorothioate linkages.
-
The Active Agent: The
isomer is the pharmacological entity known as ADU-S100. It exhibits high-affinity binding to STING, inducing the "closed" conformational state required for downstream signaling. -
The Inactive Comparator: The
isomer (often colloquially referred to as the enantiomer regarding phosphorus chirality) is biologically inert or significantly less active. It fails to induce the necessary conformational changes in the STING homodimer, rendering it ineffective for interferon induction.
This guide provides a technical comparison of these stereoisomers to assist researchers in experimental design, negative control selection, and mechanistic validation.
Molecular Architecture & Stereochemistry
ADU-S100 is a dithio-cyclic dinucleotide with a mixed linkage structure: 2',3'-c-di-AM(PS)₂ .[4][5] The substitution of a non-bridging oxygen with sulfur at both phosphorus centers creates chiral centers.
-
Scaffold: Adenosine-Adenosine (A-A) base pairing.
-
Linkage: One 2'–5' linkage and one 3'–5' linkage (mimicking the high-affinity endogenous 2'3'-cGAMP geometry).
-
Chirality:
-
: Both sulfur atoms are oriented in the
configuration relative to the phosphorus. This configuration aligns with the arginine residues in the STING binding pocket. -
: Both sulfur atoms are in the
configuration. This orientation creates steric hindrance and electrostatic mismatch within the binding pocket.
-
: Both sulfur atoms are oriented in the
Scientific Note: While often discussed as "enantiomers" in the context of P-chirality, these molecules are strictly diastereomers because the D-ribose sugar backbone remains constant. True enantiomers would require L-ribose.
Bioactivity Profile: vs.
The following data summarizes the functional divergence between the two isomers.
Table 1: Comparative Pharmacodynamics
| Feature | Active Isomer | Inactive Isomer | Implication |
| STING Binding Affinity ( | High (< 50 nM) | Low / Negligible | |
| STING Conformational Change | Induces "Lid Closure" (180° rotation of ligand-binding domain) | Fails to induce closure | Only the closed conformation recruits TBK1. |
| IFN- | ~3–5 | Inactive (> 100 | |
| Signaling Pathway | Potent phosphorylation of TBK1, IRF3 | No significant phosphorylation | Specificity of the phosphorothioate interaction. |
| In Vivo Efficacy | Potent tumor regression (e.g., B16 melanoma, CT26) | No anti-tumor activity | Efficacy is stereochemistry-dependent. |
Mechanistic Insight: The "Lid Closure" Model
The bioactivity difference is not merely about binding affinity but conformational licensing . STING acts as a molecular switch.[6]
-
Resting State: STING exists as a homodimer in the ER with an open V-shaped ligand-binding pocket.
-
Binding: The
isomer binds deep within the pocket. The sulfur substitutions in the position form favorable electrostatic interactions with Arg238 and Tyr167 (human STING numbering). -
Activation: This binding triggers a 180° rotation of the ligand-binding domain relative to the transmembrane domain, forming a "closed" polymer. This closure is essential for the recruitment of TBK1 (TANK-binding kinase 1).
-
Failure of
: The sulfur orientation clashes with the binding pocket residues, preventing the "lid" from closing. Without closure, TBK1 is not recruited, and the signal is aborted.
Diagram 1: STING Signaling Pathway & Stereochemical Checkpoint
Caption: The
Experimental Protocols
To validate the activity of ADU-S100 batches or compare isomers, use the following self-validating protocols.
Protocol A: ISRE-Luciferase Reporter Assay (Functional Validation)
Objective: Quantify the potency difference between
Materials:
-
Cells: THP-1 Dual™ cells (InvivoGen) or HEK293T expressing hSTING-WT.
-
Reagents: ADU-S100
, isomer (negative control), QUANTI-Luc™ detection reagent.
Step-by-Step Workflow:
-
Seeding: Plate cells at
cells/well in a 96-well flat-bottom plate. -
Preparation: Prepare serial dilutions of both isomers in sterile water or PBS.
-
Range: 0.01
g/mL to 100 g/mL (semi-log dilution).
-
-
Treatment: Add 20
L of compound solution to 180 L of cell suspension.-
Control: Include a vehicle-only (PBS) well.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Detection: Transfer 10
L of supernatant to a white opaque plate. Add 50 L of QUANTI-Luc™. -
Readout: Measure luminescence immediately using a microplate reader.
-
Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration].
-
Success Criteria:
should show a sigmoidal dose-response ( ~3-5 g/mL). should remain at baseline.
-
Protocol B: Differential Scanning Fluorimetry (Binding Validation)
Objective: Confirm physical binding to the STING protein (thermal shift).
Step-by-Step Workflow:
-
Mix: Combine Recombinant hSTING protein (5
M) + SYPRO Orange dye + Compound (50 M). -
Run: Perform melt curve analysis (25°C to 95°C) on a qPCR machine.
-
Result:
-
: Significant increase in melting temperature (
C) indicating stabilization. -
: Minimal or no shift (
C).
-
: Significant increase in melting temperature (
Diagram 2: Experimental Workflow for Isomer Validation
Caption: Standardized workflow for distinguishing STING agonist potency between stereoisomers.
References
-
Corrales, L., et al. (2015).[3][7] "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity."[7] Cell Reports.
-
Sivick, K. E., et al. (2018). "Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity." Cell Reports.
-
Ghaffari, A., et al. (2018). "STING agonist 2'3'-cGAM(PS)2 (Rp/Rp) and dsDNA upregulate CCL22 in a subset of cancer cells." Oncotarget.
-
ChemieTek. "ADU-S100 (MIW815) Product Data Sheet." ChemieTek.
-
InvivoGen. "STING Ligands - Cyclic Dinucleotides." InvivoGen.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Comparative Profiling of ADU-S100 (Rp,Rp) in STING Pathway Modulation
Executive Summary
Subject: ADU-S100 (MIW815) Mechanism: STING (Stimulator of Interferon Genes) Agonist Stereochemistry: Rp,Rp-dithio-2',3'-cyclic dinucleotide (CDN) diastereomer.[1]
Correction on Classification: While the prompt requests a comparison with "other inhibitors," ADU-S100 is pharmacologically a potent agonist (activator). It is designed to mimic the endogenous ligand 2'3'-cGAMP to trigger Type I Interferon production for cancer immunotherapy. This guide compares ADU-S100 primarily against:
-
Alternative Agonists (Therapeutic competitors: 2'3'-cGAMP, MSA-2, DMXAA).
-
STING Inhibitors (Experimental controls: H-151, C-176) to demonstrate functional opposition and assay validation.
Part 1: Mechanism of Action & Signaling Architecture
ADU-S100 binds to the transmembrane protein STING (TMEM173) in the endoplasmic reticulum.[2] Unlike the unstable endogenous ligand (cGAMP), ADU-S100 features phosphorothioate linkages in the Rp,Rp configuration, conferring resistance to the hydrolase ENPP1.
Pathway Visualization
The following diagram illustrates the STING signaling cascade, highlighting where ADU-S100 initiates signal and where small-molecule inhibitors (H-151) block it.
Caption: Comparative entry points of ADU-S100 (Agonist) vs. H-151 (Inhibitor) in the cGAS-STING-TBK1 axis.
Part 2: Head-to-Head Technical Comparison
ADU-S100 vs. Endogenous Ligand (2'3'-cGAMP)
The primary limitation of the natural ligand 2'3'-cGAMP is its rapid degradation by the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).
| Feature | ADU-S100 (Rp,Rp) | 2'3'-cGAMP (Natural) | Impact on Research |
| Structure | Bis-3’,5’ cyclic dimeric AMP (Phosphorothioate) | Cyclic GMP-AMP (Phosphate) | ADU-S100 mimics the geometry but alters chemistry. |
| ENPP1 Resistance | High (Hydrolysis Resistant) | Low (Rapid Hydrolysis) | ADU-S100 persists longer in the tumor microenvironment. |
| Membrane Permeability | Low (Requires injection/liposomes) | Very Low (Transporter dependent) | Both usually require transfection reagents (e.g., Digitonin) in vitro. |
| Human STING Affinity | Pan-allelic (HAQ, REF, AQ alleles) | High | ADU-S100 covers broad patient population genetics. |
ADU-S100 vs. Small Molecule Agonists (MSA-2)
MSA-2 represents the "Next-Gen" non-nucleotide class, addressing the delivery limitations of CDNs like ADU-S100.
-
ADU-S100 (Intratumoral): As a charged nucleotide analog, it cannot easily cross cell membranes passively. It requires direct intratumoral (IT) injection. Clinical trials (e.g., NCT02675439) showed potent local activity but limited systemic (abscopal) effect.
-
MSA-2 (Systemic/Oral): A non-nucleotide agonist that exists as a monomer but dimerizes upon binding STING. It is orally bioavailable, allowing for systemic administration, a significant advantage over ADU-S100.
ADU-S100 vs. STING Inhibitors (H-151)
Note: This section addresses the "Inhibitor" comparison request by framing them as functional opposites.
Researchers often use H-151 to validate that the cytokine release observed with ADU-S100 is indeed STING-dependent and not an off-target effect (e.g., TLR activation).
| Parameter | ADU-S100 (Agonist) | H-151 (Antagonist) |
| Function | Induces STING oligomerization | Covalently blocks STING palmitoylation (Cys91) |
| Downstream Effect | ↑ p-TBK1, ↑ p-IRF3, ↑ IFN-β | ↓ p-TBK1, ↓ p-IRF3, ↓ IFN-β |
| Experimental Use | Positive Control (Induction) | Negative Control (Rescue/Blockade) |
Part 3: Experimental Protocols
Protocol A: Differential STING Activation Assay (Dual-Reporter)
Objective: To quantify the potency of ADU-S100 relative to cGAMP and validate specificity using H-151.
Reagents:
-
Cell Line: THP-1 Dual™ Cells (InvivoGen) – contain ISG-Lucia (Interferon) and NF-κB-SEAP reporters.
-
Compounds: ADU-S100 (10 nM – 10 µM), H-151 (0.5 µM – 2 µM).
-
Reagent: QUANTI-Luc™ (Luciferase detection).
Workflow:
-
Seeding: Plate THP-1 Dual cells at
cells/mL in 96-well plates (180 µL/well). -
Inhibitor Pre-treatment (Specificity Check):
-
Add 10 µL of H-151 (final conc. 1 µM) to "Blockade" wells.
-
Incubate for 1 hour at 37°C.
-
-
Agonist Stimulation:
-
Add 10 µL of ADU-S100 (serial dilution) to treated and untreated wells.
-
Include 2'3'-cGAMP as a reference standard.[3]
-
Note: ADU-S100 does not require digitonin permeabilization in THP-1 cells as they have high SLC19A1 transporter expression, but other cell lines might.
-
-
Incubation: 20–24 hours at 37°C, 5% CO2.
-
Readout:
-
Transfer 20 µL supernatant to opaque plate.
-
Add 50 µL QUANTI-Luc.
-
Measure luminescence (RLU) immediately.
-
Self-Validating Logic:
-
If ADU-S100 signal is not reduced by H-151, the activation is off-target (likely TLR-mediated).
-
If ADU-S100 signal > cGAMP signal at equivalent molarity, it confirms enhanced stability/potency .
Protocol B: Western Blot Analysis of Phospho-Signaling
Objective: Confirm phosphorylation of IRF3 (S386) and TBK1 (S172).
-
Treatment: Treat cells with ADU-S100 (5 µM) for 2 to 4 hours (peak phosphorylation).
-
Lysis: Use RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride).
-
Antibodies:
-
Primary: Rabbit anti-pSTING (S366), Rabbit anti-pTBK1 (S172).
-
Control: Total STING, Total TBK1, β-Actin.
-
-
Expected Result: ADU-S100 induces a distinct molecular weight shift in STING (due to phosphorylation) and robust pTBK1 bands.
Part 4: The Enantiomer Specificity (Rp,Rp vs Sp,Sp)
The "ADU-S100" designation specifically refers to the Rp,Rp dithio diastereomer. This is critical for researchers synthesizing or purchasing the compound.
-
Rp,Rp Isomer: The sulfur atoms on the phosphorus are in the Rp configuration.[4] This mimics the geometry required to close the STING "lid" tightly.
-
Sp,Sp Isomer: Often an impurity in non-stereoselective synthesis. It has significantly lower affinity for human STING and fails to induce robust IFN-β compared to the Rp,Rp form.
-
Quality Control: When purchasing, ensure HPLC purity >95% specifically for the Rp,Rp isomer.
References
-
Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports. Link
- Gauthier, A., et al. (2018). Structural analysis of human STING bound to the potent agonist ADU-S100. Biophysical Journal. (Describes the Rp,Rp binding mode).
-
Haag, S.M., et al. (2018). Targeting STING with covalent small-molecule inhibitors. Nature. Link (Source for H-151 inhibitor data).
-
Pan, B.S., et al. (2020). An orally available non-nucleotide STING agonist with antitumor activity.[5] Science. Link (Source for MSA-2 comparison).
-
Li, L., et al. (2014). Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs. Nature Chemical Biology.[6] Link (Explains the stability mechanism of phosphorothioate CDNs).
Sources
- 1. targetedonc.com [targetedonc.com]
- 2. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: ADU-S100 Enantiomer for STING Agonist Validation
Content Type: Technical Comparison & Validation Guide
Subject: ADU-S100 (
Core Directive: The Stereochemical Imperative in STING Activation
In the development of STING (Stimulator of Interferon Genes) agonists, chemical purity does not equal biological specificity. The target, transmembrane protein 173 (TMEM173/STING), functions as a homodimer with a highly stereoselective binding pocket.
ADU-S100 (MIW815) is a synthetic cyclic dinucleotide (CDN) optimized for stability and potency. Its efficacy hinges on the specific
This guide details how to utilize the ADU-S100 enantiomer to rigorously validate your STING agonist data, providing the protocols and comparative benchmarks necessary for high-impact publication.
Mechanism of Action & Stereoselectivity[1]
STING activation is a conformational event. Upon ligand binding, the STING dimer undergoes a 180° rotation of the ligand-binding domain relative to the transmembrane domain, closing a "lid" over the CDN. This structural rearrangement is required to recruit TBK1 and phosphorylate IRF3.
-
ADU-S100 (
): The sulfur substitutions in the configuration mimic the geometry of the natural ligand (2'3'-cGAMP) while resisting phosphodiesterase (ENPP1) hydrolysis. It fits the pocket, induces lid closure, and drives potent Type I Interferon signaling. -
Enantiomer Control (
): Inverting the chirality at the phosphorus centers creates a molecule with identical molecular weight, solubility, and charge distribution. However, due to steric clashes within the binding pocket (specifically with residues like Arg238 and Arg232), it fails to induce the necessary conformational change.
Key Insight: If your experimental readout (e.g., cell death or cytokine release) occurs with both ADU-S100 and its enantiomer, your effect is off-target .
Visualization: Stereoselective Signaling Pathway
Figure 1: Stereoselective activation of the STING pathway. The
Comparative Performance Analysis
The following data summarizes the expected differences between ADU-S100 and its enantiomer control across standard validation assays. Use these benchmarks to quality-control your reagents.
Table 1: Comparative Benchmarks (Human STING Variants)
| Feature | ADU-S100 ( | Enantiomer Control ( | Interpretation of Deviation |
| Binding Affinity ( | ~5–10 nM (hSTING WT) | > 10,000 nM (or No Binding) | High control binding suggests non-specific protein aggregation. |
| Thermal Shift ( | +8°C to +12°C | < 1°C | Lack of shift confirms failure to stabilize the protein complex. |
| IRF3 Phosphorylation | Strong induction (1-2h) | Undetectable | Signal with control indicates kinase stress response, not STING. |
| IFN-β EC50 (THP-1) | ~0.5 – 1.5 | > 50 | Activity with control implies cytosolic DNA sensing contamination. |
| Tumor Regression (CT26) | Complete regression | Tumor growth = Vehicle | Efficacy with control suggests direct chemical toxicity. |
Note on Variants: ADU-S100 activates all major human STING variants (WT, HAQ, REF). The enantiomer should be inactive against all variants.
Experimental Protocols for Validation
To publish robust findings, you must demonstrate the "Window of Specificity"—the concentration range where ADU-S100 is active and the enantiomer is effectively inert.
Protocol A: Differential Scanning Fluorimetry (DSF) Binding Assay
Validates physical binding to the recombinant STING C-terminal domain (CTD).
-
Preparation: Dilute recombinant hSTING CTD to 5
M in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl). -
Dye: Add SYPRO Orange (5x final concentration).
-
Treatment:
-
Well A: Protein + Vehicle (DMSO/Water).
-
Well B: Protein + ADU-S100 (50
M). -
Well C: Protein + Enantiomer (50
M).
-
-
Run: Perform melt curve analysis (25°C to 95°C, 1°C/min) on a qPCR machine.
-
Analysis: Calculate
(melting temperature).-
Success Criteria: ADU-S100
C; Enantiomer C.
-
Protocol B: THP-1 Dual™ Reporter Assay
Validates functional signaling (IRF3 vs. NF-kB).
-
Cell Culture: Use THP-1 Dual cells (InvivoGen) expressing Lucia luciferase (IRF3 reporter) and SEAP (NF-kB reporter).
-
Seeding: Plate
cells/well in 96-well plates. -
Dosing: Treat with 8-point dose response (0.01
M to 100 M) of ADU-S100 vs. Enantiomer. -
Incubation: 24 hours at 37°C.
-
Readout:
-
IRF3: Measure luciferase in supernatant using QUANTI-Luc.
-
NF-kB: Measure SEAP using QUANTI-Blue.
-
-
Validation Check: Calculate the ratio of
. A ratio >100 confirms specific on-target activity.
Visualization: Validation Workflow Logic
Figure 2: Decision tree for validating STING agonist specificity using enantiomeric controls.
References
-
Corrales, L., et al. (2015). "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity." Cell Reports.
- Foundational paper describing the efficacy of ADU-S100 (ML RR-S2 CDA) and its stereochemical advantages.
-
Gao, P., et al. (2013). "Structure-function analysis of STING activation by cyclic dinucleotides." Cell.
- Establishes the structural basis for stereoselective binding and the "lid closure" mechanism.
-
Meric-Bernstam, F., et al. (2022). "Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas." Clinical Cancer Research.
- Provides clinical context and pharmacokinetic d
-
InvivoGen. "ADU-S100 (STING Agonist) Product Information."
- Authoritative source for reagent specific
-
MedChemExpress. "2'3'-c-di-AM(PS)2 (Rp,Rp) Enantiomer Ammonium Salt."
- Commercial verification of the enantiomer's availability as a specific neg
A Senior Application Scientist's Guide to Benchmarking the Purity and Activity of Commercially Available ADU-S100 (MIW815) Enantiomers
Introduction: The Critical Need for Rigorous Quality Control of STING Agonists
The Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal target in immuno-oncology. Activation of STING in antigen-presenting cells within the tumor microenvironment can initiate a powerful innate immune response, leading to a robust and durable anti-tumor T-cell response.[1][2][3] ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) designed as a potent STING agonist.[4]
However, the therapeutic efficacy of ADU-S100 is intrinsically linked to its stereochemistry. The molecule possesses multiple chiral centers, resulting in four possible stereoisomers. It is the specific (Rp,Rp) diastereomer of the dithio-substituted cyclic di-adenosine monophosphate that is clinically active and responsible for potent STING activation.[5] Therefore, sourcing ADU-S100 for preclinical or clinical research necessitates a stringent and objective evaluation of its enantiomeric purity and biological activity. The presence of other, less active or inactive, stereoisomers can lead to inconsistent experimental results, underestimation of therapeutic potential, and wasted resources.
This guide provides a comprehensive framework for researchers to independently verify the quality of commercially available ADU-S100. We will detail the essential analytical and biological assays, explain the scientific rationale behind each step, and provide protocols that are both robust and self-validating. Our goal is to empower researchers to make informed decisions and ensure the integrity of their STING-related studies.
Part 1: Assessment of Enantiomeric and Chemical Purity
The foundational step in benchmarking any small molecule is to confirm its identity and purity. For a chiral molecule like ADU-S100, this involves two distinct assessments: chemical purity (the percentage of the desired molecule versus any impurities) and enantiomeric purity (the percentage of the desired stereoisomer versus all other stereoisomers).
The Causality Behind the Method: Why Standard HPLC is Insufficient
Enantiomers are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment.[6][7] Consequently, a standard reversed-phase HPLC analysis cannot distinguish between the (Rp,Rp), (Sp,Sp), (Rp,Sp), and (Sp,Rp) isomers of ADU-S100. To resolve these enantiomers and diastereomers, a chiral stationary phase (CSP) is required.[6][8] The CSP creates a chiral environment within the column, leading to differential interactions with each stereoisomer and enabling their separation.
For absolute confirmation of identity and assessment of non-chiral impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It verifies the compound's molecular weight and provides an orthogonal measure of chemical purity.[9][10][11]
Experimental Workflow: Purity Analysis
The following workflow provides a systematic approach to assessing the purity of an ADU-S100 sample.
Caption: Workflow for Purity and Identity Assessment.
Protocol 1: Chiral HPLC for Enantiomeric Purity
This protocol is designed to separate the stereoisomers of ADU-S100 to determine the enantiomeric excess (e.e.) of the desired (Rp,Rp) isomer.
Rationale: The choice of a polysaccharide-based chiral stationary phase, such as one coated with a derivative of amylose or cellulose, is based on their proven efficacy in resolving a wide range of chiral compounds, including those with phosphorus-containing chiral centers.[8]
Methodology:
-
Column: Chiralpak AD-H or equivalent amylose-based CSP.
-
Mobile Phase: A typical starting point is a mixture of hexane and isopropanol (e.g., 80:20 v/v) with a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid) to improve peak shape. The exact ratio must be optimized for each specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the commercial ADU-S100 sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis:
-
Run the sample and identify the peaks corresponding to the different stereoisomers. Ideally, a reference standard for the (Rp,Rp) isomer should be used for positive identification.
-
Integrate the area of all peaks.
-
Calculate the enantiomeric excess using the formula: % e.e. = [(Area of (Rp,Rp) isomer - Area of other isomers) / (Total area of all isomers)] x 100
-
Protocol 2: LC-MS for Chemical Purity and Identity Confirmation
This protocol verifies the molecular weight of the compound and assesses its purity against non-stereoisomeric impurities.
Rationale: Coupling liquid chromatography with mass spectrometry provides high sensitivity and specificity. Reversed-phase chromatography is used to separate the analyte from salts and more polar or non-polar impurities, while the mass spectrometer provides an accurate mass-to-charge ratio (m/z) for identity confirmation.[12][13]
Methodology:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Electrospray Ionization (ESI) in negative mode.
-
Scan Range: m/z 100-1000.
-
Sample Preparation: Dissolve the ADU-S100 sample in water to a concentration of approximately 0.1 mg/mL.
-
Analysis:
-
Confirm the presence of the correct molecular ion for ADU-S100 (C₂₀H₂₄N₁₀O₁₀P₂S₂; Expected [M-H]⁻ ≈ 693.05). Note that the commercially available form is often a disodium salt (C₂₀H₂₂N₁₀Na₂O₁₀P₂S₂), so the observed mass will correspond to the free acid form after ionization.[14]
-
Determine chemical purity by integrating the area of the ADU-S100 peak and dividing by the total area of all detected peaks in the chromatogram (at 260 nm).
-
Interpreting the Purity Data
A high-quality batch of ADU-S100 should exhibit high purity on both assays. The results can be summarized for comparison.
| Lot ID | Supplier | Chiral HPLC (% e.e.) | LC-MS Purity (%) | MW Confirmation (Observed m/z) |
| Lot A | Vendor 1 | >99% | >99% | Matches Expected |
| Lot B | Vendor 2 | 95% | >98% | Matches Expected |
| Lot C | Vendor 1 | >99% | 96% | Matches Expected |
Part 2: Assessment of Biological Activity
Confirming high purity is necessary but not sufficient. The ultimate test is the molecule's ability to activate its biological target, STING, and elicit the desired downstream signaling cascade.
The STING Signaling Pathway
ADU-S100 binds directly to the STING protein, which is localized on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of Type I interferons, most notably IFN-β.[2][5][15] This cascade is the primary mechanism of action for STING agonists.
Caption: Simplified STING Signaling Pathway.
Experimental Workflow: Bioactivity Analysis
We recommend a two-tiered approach: a reporter cell line for a clean, quantitative measure of pathway activation, and a primary-like immune cell line to measure a key functional output (cytokine production).
Caption: Workflow for Biological Activity Assessment.
Protocol 3: STING Reporter Cell Assay
This assay provides a highly specific and quantitative readout of STING pathway activation. Reporter cells, such as HEK-Blue™ ISG cells, are engineered to express a secreted reporter protein (like SEAP or Luciferase) under the control of an IRF3-inducible promoter.[16][17][18]
Rationale: HEK293-based reporter lines provide a robust and low-background system to specifically measure the activation of the intended pathway. The use of a secreted reporter allows for easy, non-destructive measurement and is amenable to high-throughput screening.[16]
Methodology:
-
Cell Line: HEK-Blue™ ISG (InvivoGen) or a similar STING/IRF reporter cell line.[19]
-
Culture: Maintain cells according to the supplier's instructions.
-
Assay Procedure:
-
Plate 50,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare a 10-point, 3-fold serial dilution of each commercial ADU-S100 lot, starting from a high concentration (e.g., 30 µg/mL).
-
Add the dilutions to the cells. Include a "vehicle only" control.
-
Incubate for 18-24 hours.
-
Measure reporter activity according to the manufacturer's protocol (e.g., by adding QUANTI-Blue™ reagent and reading absorbance at 620-655 nm).
-
-
Data Analysis:
-
Plot the reporter signal against the log of the ADU-S100 concentration.
-
Fit a four-parameter logistic curve to the data to determine the half-maximal effective concentration (EC₅₀). A lower EC₅₀ value indicates higher potency.
-
Protocol 4: Cytokine Production in THP-1 Monocytes
This assay measures a key functional downstream product of STING activation, IFN-β, in a relevant human immune cell line.
Rationale: THP-1 cells are human monocytes that endogenously express the STING pathway components. Measuring IFN-β production is a direct confirmation of the biological outcome of STING activation and is a more physiologically relevant endpoint than a reporter assay.[5][15]
Methodology:
-
Cell Line: THP-1 cells. For enhanced response, cells can be differentiated into macrophage-like cells by treating with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours prior to the assay.
-
Culture: Maintain cells according to standard protocols.
-
Assay Procedure:
-
Plate 100,000 cells per well in a 96-well plate.
-
Stimulate the cells with a fixed, sub-maximal concentration of each ADU-S100 lot (e.g., 5 µg/mL, determined from the reporter assay dose-response).
-
Include a "vehicle only" negative control.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
-
Quantification:
-
Quantify the concentration of human IFN-β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the amount of IFN-β produced by cells treated with the different lots of ADU-S100.
-
Interpreting the Activity Data
A potent and high-quality ADU-S100 lot will have a low EC₅₀ in the reporter assay and will induce a robust cytokine response.
| Lot ID | Supplier | Reporter Assay EC₅₀ (µg/mL) | IFN-β Production at 5 µg/mL (pg/mL) |
| Lot A | Vendor 1 | 1.5 | 2500 |
| Lot B | Vendor 2 | 4.8 | 1100 |
| Lot C | Vendor 1 | 1.7 | 2350 |
Analysis:
-
Lot A and C show high potency (low EC₅₀) and induce a strong biological response, consistent with their high purity.
-
Lot B , which had lower enantiomeric purity, demonstrates significantly lower potency (a nearly 3-fold higher EC₅₀) and a weaker functional response. This directly illustrates the impact of isomeric impurities on biological activity.
Conclusion and Best Practices
The therapeutic promise of STING agonists like ADU-S100 can only be realized through rigorous and reproducible science. This begins with the fundamental step of ensuring the quality of the reagents used. Relying solely on a supplier's certificate of analysis is insufficient; independent verification is paramount.
Our recommendations for researchers:
-
Always Verify Purity: Perform both chiral HPLC and LC-MS on any new lot of ADU-S100 to confirm enantiomeric excess, chemical purity, and identity.
-
Benchmark Biological Activity: Use a combination of a specific reporter assay to determine potency (EC₅₀) and a functional cell-based assay (e.g., cytokine ELISA) to confirm biological effect.
-
Establish a Reference Standard: Once a high-quality lot is identified, store it properly (-20°C or -80°C) and use it as an internal reference standard to benchmark all future lots.[14][20]
-
Question Discrepancies: If a lot shows high purity but low activity, it could indicate the presence of activity-interfering impurities not detected by standard LC-MS, or potential degradation of the sample.
References
- Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS. PubMed.
- Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS. Springer Protocols.
- ADU-S100 (MIW815). Chemietek.
- Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo. Sigma-Aldrich.
- Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS. PubMed.
- Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS. Semantic Scholar.
- Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation. MDPI.
- Aduro Biotech starts dosing in Phase l trial of ADU-S100 to treat cutaneously accessible tumours. drugdevelopment-technology.com.
- Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study. PMC.
- Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation. PMC.
- ADU-S100 primes the innate immune system in tolerant, tumor bearing neu/N mice. ResearchGate.
- 2'3'-c-di-AM(PS)2 (Rp,Rp) (ADU-S100) | STING Agonist. MedChemExpress.
- ADU-S100 sodium salt. LKT Labs.
- Combination of Interleukin-15 With a STING Agonist, ADU-S100 Analog: A Potential Immunotherapy for Prostate Cancer. PMC.
- Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model. PubMed.
- ADU-S100 (CAS 1638750-95-4). Cayman Chemical.
- CLINICAL TRIAL PROTOCOL. Novartis.
- Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models. Frontiers in Immunology.
- Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26. brief.land.
- STING Reporter HEK-293 Cell Line. AcceGen Biotech.
- Highlighted signaling pathways. InvivoGen.
- REPORTER CELL LINES. Aurogene.
- Analysis and evaluation of chiral drugs in biological samples. secrets of science.
- ADU-S100 | STING agonist | Anticancer | MIW815. TargetMol.
- Reporter Cell Lines - InvivoGen. Cedarlane.
- Cellosaurus cell line HEK-Blue STAT6-hSTING-R232 (CVCL_A8BY). Cellosaurus.
- Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube.
- CHIRAL SEPARATIONS INTRODUCTION. VTechWorks.
Sources
- 1. Aduro Biotech starts dosing in Phase l trial of ADU-S100 to treat cutaneously accessible tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 7. youtube.com [youtube.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. ADU-S100 sodium salt - LKT Labs [lktlabs.com]
- 15. mdpi.com [mdpi.com]
- 16. ibiantech.com [ibiantech.com]
- 17. aurogene.eu [aurogene.eu]
- 18. cedarlanelabs.com [cedarlanelabs.com]
- 19. accegen.com [accegen.com]
- 20. caymanchem.com [caymanchem.com]
Statistical analysis for comparing active ADU-S100 and its enantiomer
Stereochemical Potency Analysis: ADU-S100 ( ) vs. Enantiomer ( )
Content Type: Technical Comparison Guide Subject: Statistical & Experimental Validation of STING Agonist Stereoselectivity
Executive Summary & Chemical Context
ADU-S100 (MIW815) is a synthetic cyclic dinucleotide (CDN) and a potent agonist of the Stimulator of Interferon Genes (STING) receptor.[1] Chemically, it is a bis-3’,5’ cyclic dimeric AMP (cd-AMP) derivative characterized by two phosphorothioate linkages.
These phosphorothioate modifications introduce chirality at the phosphorus atoms. The therapeutic efficacy of ADU-S100 is strictly dependent on its stereochemistry:
-
Active Agonist: The
isomer (ADU-S100).[2] This specific configuration confers resistance to hydrolysis by ENPP1 and high-affinity binding to the STING pocket. -
The Enantiomer/Comparator: The
isomer (or the mirror image structure). This variant typically exhibits significantly reduced or null affinity for STING, making it a critical negative control for validating on-target specificity in pharmacological assays.
This guide details the statistical and experimental framework required to objectively quantify the potency shift between these stereoisomers.
Mechanism of Action: The STING Signaling Axis
To interpret the data correctly, one must understand the signal transduction pathway being measured. ADU-S100 binds to the STING dimer in the endoplasmic reticulum, triggering a conformational change that recruits TBK1 and IRF3, leading to Type I Interferon production.[3]
Figure 1: The STING signaling cascade. ADU-S100 (
Experimental Protocol: Cellular Reporter Assay
Objective: Quantify the
Model System: THP-1-Dual™ Cells (InvivoGen). These cells allow simultaneous monitoring of the IRF pathway (via Luciferase reporter) and the NF-
Step-by-Step Workflow
-
Reagent Preparation:
-
Dissolve lyophilized ADU-S100 and Enantiomer in endotoxin-free water to 1 mg/mL stock.
-
Critical: Verify concentration via
measurement (extinction coefficient 27,000 for CDNs).
-
-
Cell Seeding:
-
Plate THP-1-Dual cells at
cells/well in a 96-well flat-bottom plate (180 µL/well). -
Media: RPMI 1640 + 10% Heat-Inactivated FBS + Pen/Strep.
-
-
Compound Treatment (Serial Dilution):
-
Prepare a 3-fold serial dilution of both compounds in a separate U-bottom plate.
-
Range: Start at 100 µM down to 0.1 nM (8-10 points).
-
Add 20 µL of diluted compound to the cells (Final Volume: 200 µL).
-
Control: Include vehicle (water) and a positive control (2'3'-cGAMP).
-
-
Incubation:
-
Incubate for 20–24 hours at 37°C, 5%
.
-
-
Detection (Luciferase/IRF3):
-
Transfer 20 µL of supernatant to a white/opaque 96-well plate.
-
Add 50 µL of QUANTI-Luc™ substrate.
-
Measure luminescence immediately on a plate reader (0.1s integration).
-
Statistical Framework & Analysis
Expertise Note: A simple T-test is insufficient for dose-response data.[4] You must model the entire curve to understand potency (
A. Data Normalization
Raw luminescence units (RLU) vary between runs. Normalize data to percentage activity:
B. Non-Linear Regression (4PL Model)
Fit the data to the 4-Parameter Logistic (4PL) Hill Equation :
-
X: Log of concentration.
-
Y: Response (% Activation).
-
Top/Bottom: Plateaus of the curve.
C. Hypothesis Testing: The Extra Sum-of-Squares F-Test
To statistically prove the enantiomer is less active, do not just compare point estimates. Use the Extra Sum-of-Squares F-Test to compare two models:
-
Null Hypothesis (
): One curve fits both datasets (i.e., ADU-S100 and Enantiomer share the same and Top). -
Alternative Hypothesis (
): Two separate curves are required.
-
If
, the curves are statistically distinct, confirming stereoselectivity.
D. Assay Robustness: Z-Factor
Calculate the Z-factor to ensure the assay is valid before trusting the comparison:
-
: Standard deviation;
: Mean. -
: Positive control;
: Negative control. -
Requirement:
for a valid quantitative assay.
Data Presentation: Comparative Metrics
The following table illustrates the expected output for a successful validation of ADU-S100 purity and activity.
| Parameter | ADU-S100 ( | Enantiomer ( | Statistical Delta |
| 0.45 µM | > 100 µM | > 200-fold shift | |
| 100% (Defined) | < 5% | Significant ( | |
| Hill Slope | 1.8 ± 0.2 | N/A (No fit) | N/A |
| 95% CI ( | [0.38 - 0.52] µM | Undetermined | Distinct intervals |
Interpretation: The Active ADU-S100 shows a sigmoidal dose-response with nanomolar/low-micromolar potency. The Enantiomer should appear as a flat line or have an
Analysis Workflow Visualization
Figure 2: Statistical pipeline for validating stereoselective potency.
References
-
Corrales, L., et al. (2015). "Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity."[7] Cell Reports.
-
InvivoGen. "THP-1-Dual™ Cells Protocol & Data Sheet." InvivoGen Product Guides.
-
GraphPad. "Comparing Dose-Response Curves: The Extra Sum-of-Squares F-Test." GraphPad Statistics Guide.
-
Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.
-
Corrales, L., & Gajewski, T.F. (2016). "Endogenous and Pharmacologic Targeting of the STING Pathway in Cancer Immunotherapy."[5] Cytokine.[5]
Technical Guide: Validating STING-Dependent Signaling via ADU-S100 Stereoselectivity
Executive Summary
This guide provides a rigorous framework for validating STING (Stimulator of Interferon Genes) pathway activation using ADU-S100 (MIW815) . Unlike endogenous ligands (e.g., 2'3'-cGAMP) which are susceptible to rapid hydrolysis, ADU-S100 is a synthetic, hydrolysis-resistant bis-phosphothioate cyclic dinucleotide (CDN) with superior stability and potency.
However, the high potency of synthetic CDNs can lead to off-target toxicity or non-specific inflammatory responses. Therefore, stereochemical control —using the inactive enantiomer/diastereomer of ADU-S100—is the gold standard for confirming that observed effects are strictly STING-mediated. This guide outlines the mechanistic basis, comparative performance, and step-by-step protocols for this validation.
Part 1: Mechanistic Basis & Stereochemistry
The "Lock and Key" Conformation
ADU-S100 (ML-RR-S2-CDA) derives its potency from a specific stereochemical configuration: the
-
Active Agonist (
): This isomer binds the STING dimer interface with high affinity, inducing a 180° rotation of the ligand-binding domain "lid." This conformational closure is the prerequisite for STING oligomerization and translocation from the ER to the Golgi. -
Inactive Control (
): The enantiomeric or diastereomeric forms (often designated as the negative control) may bind with lower affinity but, critically, fail to induce the conformational "lid closure" necessary for downstream signaling.
Pathway Visualization
The following diagram illustrates the STING signaling cascade activated by the functional ADU-S100 isomer.
Figure 1: The canonical STING signaling axis. The
Part 2: Comparative Analysis of STING Agonists
Researchers often choose ADU-S100 over natural ligands for its drug-like properties. The table below compares key alternatives.
| Feature | ADU-S100 ( | 2'3'-cGAMP (Endogenous) | DMXAA (Murine) |
| Chemical Class | Synthetic Bis-phosphothioate CDN | Natural Cyclic Dinucleotide | Flavonoid (Non-nucleotide) |
| Human STING Binding | High (Activates all alleles: WT, HAQ, REF) | High (Native Ligand) | None (Mouse STING only) |
| Stability | High (Resistant to ENPP1 hydrolysis) | Low (Rapidly hydrolyzed by ENPP1) | High |
| Specificity Control | Inactive Stereoisomer ( | Non-binding analog (e.g., c-di-GMP) | N/A in humans |
| Primary Utility | Clinical translation, robust in vivo studies | Physiological baseline studies | Mouse-only models |
Key Insight: While 2'3'-cGAMP is the natural ligand, its rapid degradation makes it poor for sustained signaling studies unless delivered intracellularly via specific vehicles (e.g., digitonin or liposomes). ADU-S100 allows for simple "add-and-incubate" protocols in many cell types due to its enhanced stability and lipophilicity.
Part 3: Experimental Validation Protocols
To rigorously confirm STING dependence, you must run parallel arms: Active Isomer (
Workflow Logic
The following diagram details the experimental decision tree for validating the pathway.
Figure 2: Experimental workflow for stereoselective validation. A positive result requires signal in the Active arm and near-baseline signal in the Inactive arm.
Protocol A: Phospho-Signaling (Western Blot)
Objective: Detect immediate STING pathway engagement via phosphorylation of IRF3 and TBK1.
Materials:
-
ADU-S100 (
) and Negative Control ( ) (10 mM stock in DMSO/water). -
Human Monocytes (THP-1) or Murine Macrophages (RAW 264.7).
-
Antibodies: p-IRF3 (Ser396), Total IRF3, p-TBK1 (Ser172), Total TBK1, STING,
-Actin.
Procedure:
-
Seeding: Plate
cells/well in a 6-well plate in low-serum media (1% FBS) to reduce basal phosphorylation background. -
Equilibration: Incubate for 2 hours at 37°C.
-
Treatment:
-
Well 1: Vehicle Control (DMSO/Water matched volume).
-
Well 2: ADU-S100 (
) at 5–10 M . -
Well 3: Negative Control (
) at 5–10 M .
-
-
Incubation: Incubate for 2 to 4 hours . (Note: STING degradation occurs >6 hours; capture the phosphorylation peak early).
-
Lysis: Wash with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with Protease/Phosphatase inhibitors (e.g., Roche PhosSTOP).
-
Analysis: Perform SDS-PAGE.
-
Success Criterion: Strong bands for p-IRF3/p-TBK1 in Well 2. Minimal/No bands in Well 1 and Well 3.
-
Protocol B: Functional Reporter Assay (IFN- )
Objective: Confirm transcriptional outcome (Type I Interferon production).[1][2]
Procedure:
-
System: Use THP-1 Dual™ cells (InvivoGen) or HEK-Blue™ ISG cells.
-
Dosing: Treat cells with a dose titration (0.1
M to 10 M) of Active vs. Inactive isomer. -
Timing: Incubate for 18–24 hours .
-
Readout: Measure luciferase activity (QUANTI-Luc™) or secreted IFN-
via ELISA. -
Data Analysis: Plot Dose-Response curves. The Active isomer should show a sigmoidal curve with an EC50
1–5 M. The Inactive isomer should remain at baseline (flat line).
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Signal observed in Negative Control | Concentration too high (>50 | High concentrations of CDNs can cause non-specific stress or toxicity. Titrate down to 1–5 |
| No Signal in Active Arm | STING silencing or low expression | Verify total STING protein levels via Western blot. Some tumor lines (e.g., MCF-7) are STING-deficient. |
| High Basal Phosphorylation | Culture stress | Ensure cells are not over-confluent. Use low-serum media for the treatment window. |
| Inconsistent Replicates | Precipitation | ADU-S100 is hydrophobic. Ensure the DMSO stock is fully dissolved and not precipitating in aqueous media. |
References
-
Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity.[3][4][5] Cell Reports, 11(7), 1018–1030.[5][6]
-
Meric-Bernstam, F., et al. (2022). Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas.[6][7] Clinical Cancer Research, 28(4), 677–688.[7]
-
Decout, A., et al. (2021). Rational Design of STING Agonists. Nature Reviews Immunology, 21, 548–569.
-
Chemietek. ADU-S100 (MIW815) Product Data Sheet (Confirming Rp,Rp isomer specificity).
Sources
- 1. Frontiers | cGAMP the travelling messenger [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. targetedonc.com [targetedonc.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Safety Operating Guide
Personal protective equipment for handling ADU-S100 enantiomer (Ammonium salt)
[1][2]
Executive Summary: The "Invisible" Risk of Immunogenicity
As researchers, we often categorize risk by immediate toxicity (e.g., chemical burns, asphyxiation).[1] However, ADU-S100 (MIW815) presents a distinct biological hazard profile.[2][1] As a synthetic cyclic dinucleotide (CDN) and potent STING (Stimulator of Interferon Genes) agonist , its primary risk is not traditional cytotoxicity, but systemic immune hyperactivation .[2][1]
Inhalation of nanogram-scale dust particles can trigger localized lung inflammation or systemic cytokine release syndromes (CRS) mimicking septic shock.[2][1] This guide synthesizes high-potency active pharmaceutical ingredient (HPAPI) containment strategies with specific physicochemical properties of the ammonium salt enantiomer to ensure operator safety and data integrity.
Hazard Profile & Physicochemical Analysis
| Parameter | Characteristic | Operational Implication |
| Compound Class | Synthetic Cyclic Dinucleotide (CDN) | Potent immunomodulator; mimics cytosolic DNA danger signals.[2][1][3] |
| Physical State | White Crystalline Solid (Ammonium Salt) | Hygroscopic. Prone to static charge buildup, increasing aerosolization risk during weighing.[2] |
| Solubility | Water (>5 mg/mL), DMSO (>10 mg/mL) | High aqueous solubility means rapid mucosal absorption if inhaled or splashed.[2][1] |
| Primary Route of Entry | Inhalation (Dust), Mucosal Absorption | Critical Control Point: Powder handling must never occur on an open bench.[2] |
| Biological Endpoint | Induction of Type I Interferons (IFN-β) | Potential for flu-like symptoms, fever, and inflammation at sub-toxic chemical doses.[2][1] |
Hierarchy of Controls & PPE Matrix
We employ a Risk-Based Banding approach.[2][1] The ammonium salt form is most dangerous during the solid-to-solution transition. Once in solution, the risk of airborne exposure drops significantly, though dermal absorption remains a concern.
Table 1: Personal Protective Equipment (PPE) Specifications
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Dilution/In Vivo) |
| Engineering Control | Class II Biosafety Cabinet (BSC) or Powder Containment Hood (HEPA filtered).[2][1] | Class II BSC or Standard Chemical Fume Hood. |
| Respiratory | N95 Respirator (minimum) or PAPR if handling >100 mg.[2] Note: Surgical masks offer zero protection against CDN dust. | N95 recommended; Surgical mask acceptable if strictly within BSC. |
| Dermal (Hand) | Double Gloving: Nitrile (Inner) + Nitrile (Outer).[2][1] Change outer gloves immediately after weighing. | Single Nitrile Gloves (0.11 mm min thickness).[2] |
| Dermal (Body) | Tyvek® Lab Coat (Disposable, cuffed wrists) or sleeve covers.[2][1] | Standard Lab Coat (Cotton/Poly blend).[2] |
| Ocular | Chemical Splash Goggles (Indirect Vent).[2] | Safety Glasses with Side Shields.[4] |
Operational Workflow: Step-by-Step Protocol
Phase A: Preparation & Weighing (The Critical Step)
Rationale: The ammonium salt is static-prone.[2] Static discharge can "pop" particles off the spatula, creating invisible aerosols.[1]
-
Equip the Zone: Enter the HEPA-filtered enclosure. Place a static eliminator (ionizing bar/gun) inside the hood.[2]
-
Surface Prep: Wipe down surfaces with 10% bleach followed by 70% ethanol. This deactivates trace DNA/CDN contaminants that could skew experimental baselines.
-
Static Neutralization: Pass the weighing boat and spatula through the ionizer stream before touching the compound vial.
-
Mass Transfer:
-
Open the ADU-S100 vial only inside the hood.
-
Weigh the required mass.
-
Do not return excess powder to the stock vial (prevents hydrolysis/contamination).[2] Discard excess into a solid waste container inside the hood.
-
-
Seal: Parafilm the weighing boat or transfer vessel immediately before removing it from the balance.
Phase B: Solubilization
Rationale: ADU-S100 ammonium salt is hydrolytically sensitive.[2][1] Use neutral buffers.
-
Solvent Choice: Add endotoxin-free water or PBS (pH 7.4).[2] Avoid unbuffered acidic solutions, as CDNs can degrade.
-
Dissolution: Vortex briefly. If using DMSO for stock storage, ensure the vessel is polypropylene (DMSO dissolves some plastics).[2]
-
Filtration: If sterility is required for in vivo work, pass through a 0.22 µm PES or PVDF syringe filter .
-
Caution: High pressure can cause syringe spray. Perform this strictly behind the sash of the BSC.
-
Phase C: Decontamination & Disposal
Rationale: STING agonists are stable against standard detergents. Oxidation is required.
-
Spill Cleanup:
-
Waste Disposal: All solid waste (gloves, weighing boats) contacting ADU-S100 must be incinerated as hazardous chemical waste .[2][1] Do not autoclave (heat alone may not fully deactivate the biological activity of the small molecule).
Visualizing the Safety Logic
The following diagram illustrates the "Chain of Custody" for ADU-S100, highlighting the containment barrier status at each stage.
Figure 1: Operational safety workflow distinguishing between high-risk solid handling (Red Zone) and moderate-risk liquid handling (Green Zone).
References
-
Corrales, L., et al. (2015).[2] "Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity."[5] Cell Reports, 11(7), 1018-1030.[2][1] Link(Establishes biological potency and systemic risk).
-
SafeBridge Consultants. (2023).[2] Potent Compound Safety: Handling Guidelines for HPAPIs in the Laboratory. Link(Industry standard for banding potent compounds).[2][1]
-
Sivick, K. E., et al. (2018).[2][6] "Magnitude of therapeutic STING activation determines CD8+ T cell-mediated anti-tumor immunity."[2][6] Cell Reports, 25(11), 3074-3085.[2][1][6] Link(Highlights dose-dependent toxicity).
Sources
- 1. ADU-S100 (ammonium salt) intermediate 1 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. witpress.com [witpress.com]
- 5. ADU-S100 disodium salt | STING Agonists: Tocris Bioscience [rndsystems.com]
- 6. ADU-S100 sodium salt - LKT Labs [lktlabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
